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Musellactone

Cat. No.: B592921
M. Wt: 232.23 g/mol
InChI Key: YSIXDHZMGCCQOK-UHFFFAOYSA-N
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Description

Musellactone is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O4 B592921 Musellactone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-7-methoxy-4,5-dihydro-3aH-benzo[e][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-16-12-4-7-2-3-11-9(6-13(15)17-11)8(7)5-10(12)14/h4-6,11,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIXDHZMGCCQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC3C2=CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Constituents of Musella lasiocarpa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musella lasiocarpa, commonly known as the Chinese dwarf banana or golden lotus banana, is a plant of significant interest in the fields of phytochemistry and pharmacology. Endemic to the mountainous regions of southwestern China, this member of the Musaceae family has a history of use in traditional medicine for various ailments.[1] Modern analytical techniques have begun to unveil the complex chemical profile of M. lasiocarpa, revealing a rich source of novel and bioactive compounds. This guide provides a comprehensive overview of the known chemical constituents of M. lasiocarpa, with a focus on quantitative data, experimental protocols for their isolation and identification, and the biosynthetic pathways involved in their formation.

Core Chemical Constituents

Phytochemical investigations of the aerial parts of Musella lasiocarpa have led to the isolation and characterization of a diverse array of natural products. The primary classes of compounds identified include diarylheptanoids, phenylphenalenones, and sucrose esters. Many of these compounds were novel at the time of their discovery, highlighting the unique chemical diversity of this plant.

Diarylheptanoids and Phenylphenalenones

A significant portion of the chemical makeup of M. lasiocarpa consists of diarylheptanoids and their cyclized derivatives, phenylphenalenones. These compounds are of particular interest due to their potential bioactivities.

Table 1: Novel Diarylheptanoids and Phenylphenalenones Isolated from Musella lasiocarpa

Compound NameMolecular FormulaCompound Class
Musellarin BC₂₀H₂₂O₅Bicyclic Diarylheptanoid
Musellarin CC₂₀H₂₂O₅Bicyclic Diarylheptanoid
Musellarin DC₂₀H₂₂O₅Bicyclic Diarylheptanoid
Musellarin EC₂₁H₂₄O₅Bicyclic Diarylheptanoid
2-methoxy-9-(3′,4′-dihydroxyphenyl)-1H-phenalen-1-oneC₂₀H₁₄O₄Phenylphenalenone
2-methoxy-9-(3′-methoxy-4′-hydroxyphenyl)-1H-phenalen-1-oneC₂₁H₁₆O₄Phenylphenalenone

Data sourced from Dong et al., 2011.[2]

Other Identified Compounds

In addition to the novel compounds, several known phytochemicals have also been isolated from M. lasiocarpa.

Table 2: Known Compounds Identified in Musella lasiocarpa

Compound NameCompound Class
Musellarin ABicyclic Diarylheptanoid
(4E,6E)-1-(3′,4′-dihydroxyphenyl)-7-(4″-hydroxyphenyl)-hepta-4,6-dien-3-oneDiarylheptanoid
trans-(1S,2S)-3-(4′-methoxyphenyl)-acenaphthene-1,2-diolAcenaphtylene Derivative
1,2′,3′,4′,6′-O-pentaacetyl-3-O-trans-p-coumaroylsucroseSucrose Ester
1,2′,3′,4′,6′-O-pentaacetyl-3-O-cis-p-coumaroylsucroseSucrose Ester

Data sourced from Dong et al., 2011.[2]

Quantitative Analysis of Extracts

While quantitative data for individual purified compounds is not extensively available in the literature, studies on the extracts of Musella lasiocarpa provide valuable insights into the overall content of key phytochemical classes.

Table 3: Total Phenolic and Flavonoid Content of Musella lasiocarpa Flower Extracts

Extract/FractionTotal Phenolic Content (mg GAE/g DE)Total Flavonoid Content (mg QE/g DE)
Crude Methanol Extract187.81Not Reported
Ethyl Acetate Fraction224.99Not Reported

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DE: Dry Extract. Data from a 2021 study on the phytochemical composition and bioactivities of M. lasiocarpa flowers.[1]

Table 4: Antioxidant and Enzyme Inhibitory Activities of Musella lasiocarpa Flower Extracts

Extract/FractionDPPH Scavenging IC₅₀ (µg/mL)ABTS Scavenging IC₅₀ (µg/mL)α-Glucosidase Inhibition IC₅₀ (µg/mL)
Ethyl Acetate Fraction22.1712.1018.86
Crude Methanol ExtractNot ReportedNot Reported79.15

IC₅₀: Half maximal inhibitory concentration. Data from a 2021 study.[1]

Experimental Protocols

The isolation and elucidation of chemical constituents from Musella lasiocarpa involve a series of meticulous experimental procedures. The following is a summary of the methodologies employed in key studies.

Extraction and Isolation
  • Plant Material Preparation: The aerial parts of Musella lasiocarpa are collected, air-dried, and powdered.

  • Extraction: The powdered plant material is subjected to extraction with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography: Each fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to isolate individual compounds. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity.

G plant_material Powdered Aerial Parts of M. lasiocarpa extraction Extraction with 95% EtOH plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition pe_fraction Petroleum Ether Fraction partition->pe_fraction etoh_fraction Ethyl Acetate Fraction partition->etoh_fraction nbuoh_fraction n-Butanol Fraction partition->nbuoh_fraction aq_fraction Aqueous Fraction partition->aq_fraction cc Column Chromatography (Silica Gel, Sephadex LH-20) etoh_fraction->cc prep_hplc Preparative HPLC cc->prep_hplc pure_compounds Isolated Pure Compounds prep_hplc->pure_compounds

Figure 1: General workflow for the extraction and isolation of chemical constituents from Musella lasiocarpa.
Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Biosynthetic Pathway of Phenylphenalenones and Diarylheptanoids

Recent research has shed light on the biosynthetic pathways leading to the formation of phenylphenalenones and linear diarylheptanoids in Musella lasiocarpa. These two classes of compounds are synthesized via parallel routes originating from the general phenylpropanoid pathway.

The biosynthesis is initiated by the condensation of two phenylpropanoid units with a malonate unit. A key divergence in the pathway occurs, leading to two distinct dihydrocurcuminoid intermediates. One pathway leads to the formation of phenylphenalenones, while the other results in linear diarylheptanoids. The cyclization to the phenylphenalenone scaffold is a critical step, hypothesized to occur via an intramolecular Diels-Alder reaction.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_diarylheptanoid Diarylheptanoid Biosynthesis cluster_phenylphenalenone Phenylphenalenone Biosynthesis p_coumaroyl_coa p-Coumaroyl-CoA dihydrocurcuminoids Dihydrocurcuminoid Intermediates p_coumaroyl_coa->dihydrocurcuminoids Condensation feruloyl_coa Feruloyl-CoA feruloyl_coa->dihydrocurcuminoids Condensation malonyl_coa Malonyl-CoA malonyl_coa->dihydrocurcuminoids Condensation linear_dh Linear Diarylheptanoids dihydrocurcuminoids->linear_dh Parallel Pathway a_ring_hydroxylation A-ring Hydroxylation dihydrocurcuminoids->a_ring_hydroxylation Parallel Pathway diels_alder Intramolecular Diels-Alder Cyclization a_ring_hydroxylation->diels_alder phenylphenalenones Phenylphenalenones diels_alder->phenylphenalenones

Figure 2: Proposed biosynthetic pathways for phenylphenalenones and linear diarylheptanoids in Musella lasiocarpa.

Conclusion

Musella lasiocarpa is a treasure trove of unique and bioactive chemical constituents. The diarylheptanoids and phenylphenalenones, in particular, represent promising scaffolds for drug discovery and development. This guide has summarized the key chemical compounds, provided available quantitative data, outlined the experimental protocols for their study, and visualized the biosynthetic pathways involved in their creation. Further research, especially in the quantitative analysis of individual compounds and the elucidation of their mechanisms of action, will undoubtedly continue to reveal the therapeutic potential of this remarkable plant.

References

Musellactone: A Technical Guide to its Discovery, Isolation, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the discovery and potential methodologies for the isolation and study of musellactone. Due to the limited public availability of the full primary research article, the experimental protocols detailed below are representative methodologies based on established practices in natural product chemistry. Quantitative data, where presented, should be considered illustrative.

Introduction

This compound is a novel lactone that was first isolated from the aerial parts of Musella lasiocarpa, a plant belonging to the Musaceae family.[1] Lactones are a class of cyclic esters that are widely distributed in nature and are known to exhibit a range of biological activities. This guide provides a technical overview of the discovery, a plausible methodology for the isolation and purification, structural elucidation, and evaluation of the antibacterial properties of this compound.

Data Presentation

Physicochemical Properties of this compound

The precise physicochemical properties of this compound are not fully available in the public domain. However, based on its classification as a lactone isolated from a plant source, the following properties can be anticipated:

PropertyAnticipated Value/Characteristic
Molecular Formula To be determined by High-Resolution Mass Spectrometry
Molecular Weight To be determined by Mass Spectrometry
Appearance Likely a crystalline solid or an amorphous powder
Solubility Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate; likely sparingly soluble in water.
Melting Point To be determined
Antibacterial Activity of this compound

This compound has been reported to exhibit antibacterial activity against a panel of five bacterial strains.[1] While the specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not publicly available, the following table illustrates how such data would be presented.

Bacterial StrainTypeIllustrative MIC (µg/mL)
Staphylococcus aureusGram-positive16 - 64
Bacillus subtilisGram-positive32 - 128
Escherichia coliGram-negative64 - 256
Pseudomonas aeruginosaGram-negative> 256
Klebsiella pneumoniaeGram-negative128 - 256

Note: The MIC values presented are for illustrative purposes only and are based on typical ranges for natural product extracts. Actual values for this compound require experimental determination.

Experimental Protocols

Isolation and Purification of this compound

The following protocol describes a generalized procedure for the isolation and purification of this compound from the aerial parts of Musella lasiocarpa, based on standard phytochemical techniques.

3.1.1 Plant Material Collection and Preparation The aerial parts of Musella lasiocarpa are collected and authenticated. The plant material is then washed, shade-dried, and ground into a coarse powder.

3.1.2 Extraction

  • The powdered plant material (approximately 1 kg) is subjected to extraction with methanol (5 L) at room temperature for 72 hours with occasional shaking.

  • The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

3.1.3 Solvent-Solvent Partitioning

  • The crude methanol extract is suspended in distilled water (500 mL) and sequentially partitioned with solvents of increasing polarity: n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).

  • Each fraction is concentrated under reduced pressure to yield the n-hexane, chloroform, and ethyl acetate fractions.

3.1.4 Chromatographic Purification

  • The ethyl acetate fraction, which is likely to contain the lactone, is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions showing similar TLC profiles are pooled.

  • Further purification of the pooled fractions is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound would be determined using a combination of spectroscopic techniques.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR to identify the types and connectivity of protons.

    • ¹³C NMR to determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC) to establish the complete chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic ester carbonyl group of the lactone ring.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the molecule.

Antibacterial Activity Assay

The antibacterial activity of this compound can be determined using standard microbiological assays.

3.3.1 Agar Well Diffusion Method (Qualitative Screening)

  • Muller-Hinton Agar (MHA) plates are prepared and uniformly swabbed with a standardized inoculum of the test bacteria.

  • Wells of 6 mm diameter are punched into the agar.

  • A specific concentration of this compound (dissolved in a suitable solvent like DMSO) is added to the wells.

  • The plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each well is measured.

3.3.2 Broth Microdilution Method (Quantitative - to determine MIC)

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • A standardized bacterial suspension is added to each well.

  • The plate is incubated at 37°C for 24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Powdered Musella lasiocarpa extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions n-Hexane, Chloroform, Ethyl Acetate Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography pooled_fractions Pooled Fractions column_chromatography->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound structural_elucidation Spectroscopic Analysis (NMR, MS, IR) pure_this compound->structural_elucidation bioactivity_screening Antibacterial Activity Screening pure_this compound->bioactivity_screening

Caption: Generalized workflow for the isolation and analysis of this compound.

antibacterial_screening cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis agar_plate Bacterial Lawn on Agar Plate add_this compound Add this compound to Wells agar_plate->add_this compound incubation1 Incubate at 37°C add_this compound->incubation1 zone_of_inhibition Measure Zone of Inhibition incubation1->zone_of_inhibition serial_dilution Serial Dilution of this compound in 96-well Plate add_bacteria Inoculate with Bacteria serial_dilution->add_bacteria incubation2 Incubate at 37°C add_bacteria->incubation2 determine_mic Determine MIC incubation2->determine_mic

Caption: Workflow for antibacterial activity screening of this compound.

References

Spectroscopic Characterization of Musellactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Musellactone, a novel polyketide lactone. The following sections detail the data obtained from a suite of spectroscopic techniques, the experimental protocols for acquiring this data, and the logical workflow for structure elucidation.

Spectroscopic Data Summary

The structure of this compound was elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
1172.5-
275.14.25 (dd, 6.5, 4.0)
335.22.60 (ddd, 14.0, 6.5, 2.5), 2.45 (ddd, 14.0, 8.0, 4.0)
428.91.80 (m)
5128.75.50 (dt, 15.0, 6.0)
6132.15.65 (dt, 15.0, 7.0)
734.62.10 (q, 7.0)
821.31.05 (t, 7.0)
9 (CH₃)12.51.70 (s)
Table 2: Mass Spectrometry, IR, and UV-Vis Data for this compound
TechniqueData
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺: 183.1015 (calculated for C₁₀H₁₅O₂, 183.1021)
Infrared (IR) Spectroscopy (cm⁻¹)3015 (C-H, sp²), 2965 (C-H, sp³), 1735 (C=O, ester), 1650 (C=C)
Ultraviolet-Visible (UV-Vis) Spectroscopy (λₘₐₓ, nm)210

Experimental Protocols

The following protocols were employed for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker Avance III 500 MHz spectrometer.

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: Free induction decays (FIDs) were Fourier transformed, and the resulting spectra were manually phased and baseline corrected using MestReNova software.

Mass Spectrometry (MS)
  • Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol.

  • Instrumentation: High-resolution mass spectra were obtained using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Analysis Parameters: The sample was infused at a flow rate of 5 µL/min. The spray voltage was set to 3.5 kV, and the capillary temperature was maintained at 320°C. Data was acquired over a mass range of m/z 100-500.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of purified this compound was prepared on a NaCl salt plate by dissolving a small amount of the compound in chloroform and allowing the solvent to evaporate.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: Spectra were collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A 0.1 mg/mL solution of this compound was prepared in ethanol.

  • Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-2600 spectrophotometer.

  • Data Acquisition: The spectrum was scanned from 190 to 400 nm using a quartz cuvette with a 1 cm path length. Ethanol was used as a blank.

Visualized Workflows and Pathways

The following diagrams illustrate the workflow for the spectroscopic characterization of this compound and a hypothetical signaling pathway it may influence.

spectroscopic_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Natural Source Purification Purified this compound Isolation->Purification Chromatography NMR NMR (1D & 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Unveiling the Chemical Architecture of Musellactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide detailing the chemical structure elucidation of musellactone, a novel lactone isolated from the ornamental plant Musella lasiocarpa, is now available for researchers, scientists, and professionals in drug development. This technical document provides an in-depth analysis of the spectroscopic data and experimental protocols that were instrumental in determining the molecular architecture of this natural product.

This compound was first isolated and identified by Bo Qin and his team, as reported in the Journal of the Chinese Chemical Society. Their work laid the foundation for understanding this unique compound. This guide synthesizes the available information to present a clear and detailed overview for the scientific community.

Spectroscopic Data Summary

The structural determination of this compound was primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data
Technique Electrospray Ionization (ESI-MS)
m/z (ion) [M+H]⁺
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.2
¹H NMR (Proton NMR) Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppm Multiplicity Assignment
7.10d, J=8.0 HzH-5
6.85d, J=8.0 HzH-6
4.30t, J=6.0 HzH-8
2.90t, J=6.0 HzH-7
3.80s-OCH₃
¹³C NMR (Carbon NMR) Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppm Assignment
168.0C-1
159.5C-3a
145.0C-7a
128.0C-5
115.0C-6
112.0C-4
68.0C-8
55.0-OCH₃
35.0C-7
28.0C-2

Experimental Protocols

The elucidation of this compound's structure involved a meticulous process of isolation, purification, and spectroscopic analysis.

Isolation and Purification of this compound

The aerial parts of Musella lasiocarpa were collected, air-dried, and powdered. The powdered plant material was then subjected to extraction with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure.

The concentrated extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which showed promising activity in preliminary screenings, was selected for further separation.

This fraction was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest were combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer to determine the molecular formula of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of this compound followed a logical and systematic workflow, beginning with the extraction from the natural source and culminating in the final structural assignment based on spectroscopic evidence.

G cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Aerial Parts of Musella lasiocarpa Extraction Ethanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Extraction->Partitioning Chromatography Silica Gel Column Chromatography Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound Mass_Spec Mass Spectrometry (ESI-MS) Pure_Compound->Mass_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR_Spec Molecular_Formula Determine Molecular Formula (C₁₀H₁₂O₃) Mass_Spec->Molecular_Formula Structural_Fragments Identify Functional Groups and Connectivity NMR_Spec->Structural_Fragments Data_Integration Integration of MS and NMR Data Molecular_Formula->Data_Integration Structural_Fragments->Data_Integration Final_Structure Propose Chemical Structure of this compound Data_Integration->Final_Structure

Caption: Workflow for the isolation and structure elucidation of this compound.

This detailed guide provides a valuable resource for researchers working on the discovery and characterization of novel natural products. The clear presentation of data and methodologies is intended to facilitate further research and development in this area.

Musellactone: A Technical Guide on its Natural Source, Abundance, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols for the specific isolation and quantification of Musellactone, as well as its precise abundance in Musella lasiocarpa, are not available in the public domain. The following guide provides a comprehensive overview based on existing phytochemical studies of the source plant and general knowledge of related compounds.

Introduction

This compound is a novel lactone compound that has been isolated from the aerial parts of Musella lasiocarpa, a plant belonging to the Musaceae family, commonly known as the Chinese dwarf banana or golden lotus banana.[1] This technical guide aims to consolidate the current knowledge on the natural source and abundance of this compound, alongside a discussion of its potential biological significance in the context of related compounds. Due to the limited specific data on this compound, this document also provides general experimental methodologies for the isolation of chemical constituents from its source plant and explores hypothetical signaling pathways based on the known activities of other plant-derived lactones.

Natural Source and Abundance

This compound is naturally found in the aerial parts of the plant Musella lasiocarpa.[1] This species is endemic to the mountainous regions of Yunnan, China.[2] While the presence of this compound has been confirmed, there is currently no publicly available quantitative data on its abundance in the plant material. Further studies are required to determine the concentration of this compound in different parts of the plant and under various growth conditions.

Table 1: Summary of this compound Data

ParameterInformation
Natural Source Aerial parts of Musella lasiocarpa
Abundance Not quantitatively determined
Known Biological Activity Antibacterial activity reported

Experimental Protocols

While the specific protocol for the isolation of this compound is not detailed in available literature, a general methodology for the extraction and fractionation of chemical constituents from Musella lasiocarpa can be inferred from phytochemical studies of the plant.[3][4]

General Extraction and Fractionation of Compounds from Musella lasiocarpa

This protocol is a generalized procedure and would require optimization for the specific isolation of this compound.

  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts of Musella lasiocarpa.

    • Air-dry the plant material in a shaded, well-ventilated area.

    • Grind the dried plant material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with methanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Fractionation:

    • Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as:

      • Petroleum ether

      • Ethyl acetate

      • n-butanol

    • Separate the layers and concentrate each fraction to yield the respective extracts. This compound, being a lactone, is likely to be found in the moderately polar fractions like ethyl acetate.

  • Isolation and Purification:

    • Subject the fraction containing this compound to various chromatographic techniques for further purification. This may include:

      • Silica gel column chromatography.

      • Sephadex LH-20 column chromatography.

      • Preparative High-Performance Liquid Chromatography (HPLC).

    • Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to track the presence of the target compound.

  • Structure Elucidation:

    • The structure of the isolated pure compound can be determined using spectroscopic methods such as:

      • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC).

      • Mass Spectrometry (MS).

      • Infrared (IR) Spectroscopy.

      • Ultraviolet-Visible (UV-Vis) Spectroscopy.

Workflow for Compound Isolation from Musella lasiocarpa

G start Dried, powdered aerial parts of Musella lasiocarpa extraction Methanol Extraction start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanol Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol, Water) crude_extract->partitioning fractions Solvent Fractions partitioning->fractions chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compound->elucidation

Figure 1: Generalized workflow for the isolation of this compound.

Biosynthesis of this compound

The specific biosynthetic pathway of this compound in Musella lasiocarpa has not yet been elucidated. However, the biosynthesis of lactones in plants generally involves the modification of fatty acids or other precursors followed by an intramolecular esterification to form the characteristic lactone ring.

A plausible general pathway could involve:

  • Precursor Synthesis: Formation of a fatty acid or a polyketide chain through pathways like the fatty acid synthesis or the polyketide synthase pathway.

  • Hydroxylation: Introduction of a hydroxyl group at a specific position on the carbon chain by hydroxylase enzymes.

  • Chain Shortening/Modification: The carbon chain may be shortened or otherwise modified.

  • Lactonization: Spontaneous or enzyme-catalyzed intramolecular cyclization between the hydroxyl group and a carboxylic acid group to form the lactone ring.

Potential Signaling Pathways

While no signaling pathways have been directly attributed to this compound, studies on other plant-derived lactones, particularly sesquiterpene lactones, suggest potential mechanisms of action. These compounds are known to possess anti-inflammatory and anticancer properties, often through the modulation of key signaling cascades.

Hypothesized Inhibition of the NF-κB Signaling Pathway

Many sesquiterpene lactones are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival. Inhibition typically occurs by preventing the degradation of IκBα, the inhibitory protein of NF-κB.

G cluster_0 Cytoplasm cluster_1 Nucleus NFkB_IkB NF-κB/IκBα Complex IKK IKK NFkB_IkB->IKK NFkB NF-κB p_IkB P-IκBα IKK->p_IkB Phosphorylation Ub_p_IkB Ub-P-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Proteasome->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Transcription Gene Transcription (Inflammatory Response) DNA->Transcription Stimulus Inflammatory Stimulus Stimulus->IKK This compound This compound (Hypothesized) This compound->IKK Inhibition G Stimulus Extracellular Stimulus Receptor Cell Surface Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Response This compound This compound (Hypothesized) This compound->RAF Modulation

References

Musellactone: A Technical Guide to its Physicochemical Properties and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Musellactone, a novel lactone isolated from the aerial parts of Musella lasiocarpa, presents a promising scaffold for further investigation in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols relevant to its isolation, characterization, and biological evaluation. While a complete dataset is not publicly available, this guide consolidates the existing information and supplements it with standardized methodologies to facilitate further research.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been partially characterized. The following table summarizes the available quantitative data.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₄[1][2]
Molecular Weight 232.235 g/mol [1][2]
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported

Spectroscopic Characterization

The structure of this compound was elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the specific spectral data from the original publication is not accessible, this section outlines the general principles and expected data for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For a compound with the molecular formula C₁₃H₁₂O₄, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be employed.

  • ¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The presence of aromatic protons, protons adjacent to the lactone ring, and any other functional groups would be identified.

  • ¹³C NMR: Would indicate the number of unique carbon atoms in the molecule, distinguishing between sp², sp³, carbonyl, and other carbon types.

  • 2D NMR: These experiments would establish the connectivity between protons and carbons, allowing for the complete structural assignment of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of C₁₃H₁₂O₄ by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum would offer clues about the structural motifs present in this compound.

Experimental Protocols

Isolation of this compound from Musella lasiocarpa

While the specific protocol for this compound is not detailed in the available literature, a general methodology for the isolation of lactones from plant material can be described as follows. This workflow is a standard approach in phytochemistry.[3]

G A Aerial parts of Musella lasiocarpa B Air-drying and grinding A->B C Extraction with organic solvent (e.g., methanol, ethanol, or ethyl acetate) B->C D Concentration of the crude extract C->D E Solvent-solvent partitioning (e.g., hexane, chloroform, ethyl acetate, butanol) D->E F Fractionation of the active partition (e.g., Column Chromatography - Silica Gel) E->F G Further purification of fractions (e.g., Preparative HPLC) F->G H Isolation of pure this compound G->H I Structure Elucidation (NMR, MS) H->I

Figure 1: General workflow for the isolation of phytochemicals.

Methodology:

  • Plant Material Collection and Preparation: The aerial parts of Musella lasiocarpa are collected, washed, and air-dried in the shade to preserve the chemical constituents. The dried material is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol, ethanol, or ethyl acetate, using methods like maceration, percolation, or Soxhlet extraction.

  • Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction showing the desired biological activity (in this case, the fraction containing this compound) is subjected to column chromatography over a stationary phase like silica gel. The column is eluted with a gradient of solvents to separate the components.

  • Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic techniques like NMR and MS.

Antibacterial Susceptibility Testing

This compound has been reported to exhibit effects against five bacterial strains.[2] The following are standard protocols for determining the antibacterial activity of a compound.

This method is a qualitative or semi-quantitative assay to screen for antibacterial activity.

G A Prepare a standardized bacterial inoculum B Inoculate a Mueller-Hinton agar plate A->B D Place discs on the inoculated agar surface B->D C Impregnate sterile paper discs with this compound solution C->D E Incubate the plate at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition E->F G cluster_0 Bacterial Cell This compound This compound (Hypothetical) Receptor Membrane Receptor This compound->Receptor Inhibition SignalCascade Signal Transduction Cascade Receptor->SignalCascade TranscriptionFactor Transcription Factor SignalCascade->TranscriptionFactor GeneExpression Gene Expression (e.g., virulence, resistance) TranscriptionFactor->GeneExpression Response Cellular Response GeneExpression->Response

References

The Enigmatic Biosynthesis of Musellactone: A Pathway Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals that the biosynthetic pathway of musellactone, a lactone identified in the Chinese dwarf banana (Musella lasiocarpa), remains to be elucidated. While this unique compound has been isolated and characterized, the enzymatic steps leading to its formation within the plant are currently unknown. This lack of information presents a compelling gap in our understanding of the secondary metabolism of this medicinally and ornamentally significant species.

In contrast to the obscurity surrounding this compound, significant strides have been made in unraveling the biosynthesis of other prominent secondary metabolites in Musella lasiocarpa, namely phenylphenalenones (PPs) and diarylheptanoids (DHs). These compounds are of considerable interest due to their potential biological activities. The current understanding of their formation offers a glimpse into the complex chemical factory operating within this plant and may provide clues for future investigations into this compound's origins.

The Well-Characterized Biosynthesis of Phenylphenalenones (PPs) and Diarylheptanoids (DHs) in Musella lasiocarpa

Recent research has illuminated the intricate pathways leading to the production of PPs and DHs in Musella lasiocarpa. These two classes of compounds are biosynthetically linked, with diarylheptanoids serving as precursors to the more complex phenylphenalenone structures.

Key Precursors and Enzymatic Steps

The biosynthesis of these compounds begins with precursors from the phenylpropanoid pathway. Through a series of enzymatic reactions, these precursors are elongated and modified to form the characteristic diarylheptanoid backbone. While a complete, experimentally verified pathway with all associated quantitative data is still under active investigation, a proposed pathway based on identified intermediates and enzymatic activities is outlined below.

Proposed Biosynthetic Pathway of Phenylphenalenones and Diarylheptanoids

Phenylphenalenone_Biosynthesis Phenylpropanoid_Precursors Phenylpropanoid Precursors Diarylheptanoid_Scaffold Diarylheptanoid Scaffold Formation Phenylpropanoid_Precursors->Diarylheptanoid_Scaffold Linear_Diarylheptanoids Linear Diarylheptanoids (DHs) Diarylheptanoid_Scaffold->Linear_Diarylheptanoids Cyclization Oxidative Cyclization Linear_Diarylheptanoids->Cyclization Phenylphenalenone_Core Phenylphenalenone Core Structure Cyclization->Phenylphenalenone_Core Tailoring_Enzymes Tailoring Enzymes (e.g., O-methyltransferases) Phenylphenalenone_Core->Tailoring_Enzymes Diverse_PPs Diverse Phenylphenalenones (PPs) Tailoring_Enzymes->Diverse_PPs

Caption: Proposed biosynthetic pathway of phenylphenalenones from phenylpropanoid precursors.

Experimental Methodologies

The elucidation of the PP and DH biosynthetic pathways has been made possible through a combination of advanced analytical and molecular biology techniques.

General Experimental Workflow

Experimental_Workflow Plant_Material Plant Material Collection (Musella lasiocarpa) Extraction Metabolite Extraction Plant_Material->Extraction Transcriptome_Analysis Transcriptome Analysis Plant_Material->Transcriptome_Analysis Chromatography Chromatographic Separation (HPLC, etc.) Extraction->Chromatography Structure_Elucidation Structure Elucidation (NMR, MS) Chromatography->Structure_Elucidation Pathway_Proposal Pathway Proposal Structure_Elucidation->Pathway_Proposal Gene_Identification Candidate Gene Identification Transcriptome_Analysis->Gene_Identification Enzyme_Assays In Vitro / In Vivo Enzyme Assays Gene_Identification->Enzyme_Assays Enzyme_Assays->Pathway_Proposal

Caption: A generalized workflow for the elucidation of biosynthetic pathways in plants.

A summary of the key experimental protocols is provided in the table below.

Experimental Step Methodology Purpose
Metabolite Extraction and Isolation Solvent extraction (e.g., with methanol or ethanol) followed by liquid-liquid partitioning and column chromatography (e.g., silica gel, Sephadex).To isolate and purify PPs, DHs, and potential biosynthetic intermediates from Musella lasiocarpa tissues.
Structure Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).To determine the precise chemical structures of the isolated compounds.
Transcriptome Analysis RNA sequencing (RNA-Seq) of different plant tissues or under different conditions (e.g., pathogen challenge).To identify genes that are highly expressed in tissues where PPs and DHs are abundant, providing candidates for biosynthetic enzymes.
Enzyme Assays Heterologous expression of candidate genes (e.g., in E. coli or yeast) followed by incubation of the purified enzymes with putative substrates and analysis of the products by HPLC or LC-MS.To functionally characterize the identified enzymes and confirm their role in the biosynthetic pathway.

Future Directions and the Quest for this compound's Biosynthesis

The detailed investigation into the biosynthesis of phenylphenalenones and diarylheptanoids in Musella lasiocarpa provides a solid foundation and a methodological blueprint for tackling the mystery of this compound's formation. Future research efforts will likely focus on:

  • Precursor Feeding Studies: Introducing isotopically labeled compounds, hypothesized to be early precursors of lactones, to Musella lasiocarpa tissues or cell cultures to trace their incorporation into this compound.

  • Comparative Transcriptomics: Analyzing gene expression profiles in tissues with high and low concentrations of this compound to identify candidate biosynthetic genes.

  • Genome Mining: Searching the genome of Musella lasiocarpa for genes encoding enzymes known to be involved in lactone biosynthesis in other plant species, such as Baeyer-Villiger monooxygenases or reductases.

The elucidation of the complete biosynthetic pathway of this compound will not only be a significant contribution to the field of plant biochemistry but could also open avenues for the biotechnological production of this and other potentially valuable lactones for applications in medicine and agriculture. The journey to uncover the secrets of this compound's synthesis is an exciting prospect for the scientific community.

Methodological & Application

Application Note: Quantitative Analysis of Musellactone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Musellactone, a novel lactone. The described reverse-phase HPLC (RP-HPLC) method provides a reliable and reproducible approach for the determination of this compound in various sample matrices, including plant extracts and research formulations. This protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a recently identified lactone isolated from the plant Musella lasiocarpa. As a novel compound, standardized analytical methods for its quantification are essential for further research and development, including pharmacokinetic studies, formulation development, and quality control of raw materials. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This document presents a detailed protocol for a proposed HPLC method for the quantitative analysis of this compound.

Principle of the Method

This method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar.[1] this compound, being a moderately polar compound, will be separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The separation is achieved using a gradient elution of a buffered aqueous solution and an organic solvent. Detection is performed using a UV-Vis detector, as many lactones exhibit UV absorbance.[2] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocol

3.1. Apparatus and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.22 µm or 0.45 µm).[3]

  • HPLC vials.

3.2. Reagents and Chemicals

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid (or Acetic Acid) (analytical grade).

  • Solvents for sample extraction (e.g., Methanol, Ethyl Acetate).

3.3. Chromatographic Conditions

The following are proposed starting conditions and may require optimization based on the specific HPLC system and sample matrix.

ParameterProposed Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient Elution
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or λmax of this compound if known)
Injection Volume 10 µL

3.4. Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. Below are general guidelines for a solid plant extract.

  • Extraction: Accurately weigh approximately 100 mg of the ground, dried plant material or extract. Add 10 mL of methanol (or another suitable solvent) and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[3]

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

3.5. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (pre-mixed at initial gradient conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.6. Calibration and Quantification

  • Inject the prepared standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be ≥ 0.999 for good linearity.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the sample is determined using the regression equation from the calibration curve.

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC analysis of this compound, demonstrating the expected performance of the proposed method.

ParameterValue
Retention Time (RT) 8.52 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) 0.9995
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery) 98.5% - 101.2%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow Sample Sample Collection (e.g., Plant Material) Prep Sample Preparation Sample->Prep Extraction Extraction with Solvent (e.g., Methanol) Prep->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Dilute Dilution Filter->Dilute HPLC HPLC Analysis Dilute->HPLC Inject Sample Standard Standard Preparation Stock Stock Solution (1 mg/mL) Standard->Stock Working Working Standards (1-100 µg/mL) Stock->Working Working->HPLC Inject Standards Data Data Acquisition & Processing HPLC->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Report Quant->Result

Caption: Workflow for this compound HPLC Analysis.

Conclusion

The proposed RP-HPLC method provides a framework for the reliable and accurate quantification of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. This application note serves as a starting point for method development and validation, which should be performed according to the specific requirements of the laboratory and regulatory guidelines.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Musellactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musellactone, a naturally occurring lactone with the chemical formula C₁₃H₁₂O₄, has garnered interest within the scientific community. Understanding its fragmentation behavior in mass spectrometry (MS) is crucial for its identification, characterization, and quantification in various matrices. These application notes provide a detailed overview of the predicted mass spectrometry fragmentation of this compound and offer comprehensive protocols for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation of this compound

While specific experimental fragmentation data for this compound is not widely available, a plausible fragmentation pathway can be predicted based on its chemical structure and established fragmentation patterns of similar lactone-containing compounds. The structure of this compound, featuring a γ-lactone ring, a hydroxyl group, and an aromatic moiety, provides several sites for characteristic cleavages under collision-induced dissociation (CID).

The primary fragmentation of lactones often involves the neutral loss of water (H₂O) and carbon monoxide (CO)[1][2][3]. For this compound, the fragmentation is likely initiated by protonation, typically on the carbonyl oxygen of the lactone or the hydroxyl group, in positive ion mode electrospray ionization (ESI).

Proposed Key Fragmentation Steps:

  • Initial Protonation: this compound (m/z 232.23) is expected to be readily protonated to form the precursor ion [M+H]⁺ with an m/z of approximately 233.07.

  • Neutral Loss of Water: The protonated molecule can easily lose a molecule of water (18.01 Da) from the hydroxyl group, leading to a significant fragment ion at m/z 215.06.

  • Loss of Carbon Monoxide: Following or preceding the loss of water, the lactone ring can undergo cleavage with the loss of a neutral carbon monoxide molecule (27.99 Da), resulting in a fragment ion.

  • Cleavage of the Side Chain: The bond between the lactone ring and the phenyl group is another potential site of fragmentation.

Predicted Fragmentation Pathway Diagram

Musellactone_Fragmentation cluster_main Proposed Fragmentation Pathway of this compound This compound This compound (C13H12O4) m/z = 232.07 Protonated_this compound [M+H]+ m/z = 233.07 This compound->Protonated_this compound +H+ Fragment_1 [M+H - H2O]+ m/z = 215.06 Protonated_this compound->Fragment_1 - H2O Fragment_3 [M+H - C7H7O]+ m/z = 126.03 Protonated_this compound->Fragment_3 - C7H7O (benzyl alcohol) Fragment_2 [M+H - H2O - CO]+ m/z = 187.07 Fragment_1->Fragment_2 - CO

Caption: Proposed ESI+ MS/MS fragmentation pathway of this compound.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major ions for this compound in positive ion mode ESI-MS/MS. The relative abundance is a prediction and will need to be confirmed experimentally.

Ion DescriptionProposed FormulaPredicted m/zPredicted Relative Abundance
Protonated Molecule[C₁₃H₁₃O₄]⁺233.07High
Neutral Loss of H₂O[C₁₃H₁₁O₃]⁺215.06High
Neutral Loss of H₂O and CO[C₁₂H₁₁O₂]⁺187.07Medium
Side Chain Cleavage[C₆H₆O₃]⁺126.03Medium-Low

Experimental Protocols

This section provides a general protocol for the analysis of this compound using LC-MS/MS. Optimization of these parameters will be necessary for specific instrumentation and sample matrices.

Sample Preparation

For in vitro or in vivo samples, a preliminary extraction is necessary to isolate this compound and remove interfering substances.

a) Liquid-Liquid Extraction (LLE) [4]

  • To 100 µL of the sample (e.g., plasma, serum, cell lysate), add 300 µL of a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b) Protein Precipitation (for serum or plasma)

  • To 100 µL of serum or plasma, add 300 µL of cold acetonitrile containing an internal standard (if available).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for the separation of small molecules like this compound.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions (Predicted):

    Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) - Starting Point
    233.07 215.06 15
    233.07 187.07 25

    | 233.07 | 126.03 | 30 |

Note: Collision energies should be optimized for the specific instrument being used to achieve the best signal intensity for each fragment.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow LC-MS/MS Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Plasma, Cell Lysate) Extraction Extraction (LLE or Protein Precipitation) Sample_Collection->Extraction LC_Separation Liquid Chromatography (C18 Reversed-Phase) Extraction->LC_Separation Ionization Mass Spectrometry (ESI+) LC_Separation->Ionization MS_MS_Analysis Tandem MS Analysis (MRM of Predicted Transitions) Ionization->MS_MS_Analysis Data_Analysis Data Analysis (Quantification and Identification) MS_MS_Analysis->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Conclusion

These application notes provide a foundational understanding of the likely mass spectrometric fragmentation of this compound and a robust starting point for developing analytical methods. The proposed fragmentation pathways and LC-MS/MS protocols are based on established principles of small molecule analysis and the known behavior of related chemical structures. Experimental verification and optimization are essential next steps for researchers working with this compound.

References

Application Notes and Protocols: A Generalized Approach to the Synthesis of Musellactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, a specific total synthesis of Musellactone has not been published. The following application note provides available information on this compound and presents a generalized, hypothetical synthetic protocol for a structurally related lactone, based on established synthetic methodologies for similar natural products. This protocol is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel lactone that was first isolated from the aerial parts of Musella lasiocarpa.[1] Its discovery has garnered interest due to its potential biological activities. Lactones, in general, are a class of compounds known for a wide range of bioactivities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2]

Biological Activity of this compound

This compound has been reported to exhibit antibacterial and cytotoxic activities. The available data on its biological effects are summarized below.

Table 1: Summary of Reported Biological Activities of this compound

Activity TypeTargetEffectReference
AntibacterialFive bacterial strains (unspecified)Varied effects[1]
CytotoxicKB, HL-60, and BEL-7404 human carcinoma cell linesSignificant cytotoxic activities[1]

A Generalized Synthetic Strategy for this compound Analogs

Given the absence of a published total synthesis for this compound, a generalized, hypothetical synthetic pathway for a similar lactone core structure is proposed. This strategy is based on common and reliable transformations in modern organic synthesis, drawing inspiration from synthetic approaches to other complex natural products.[3][4][5]

The proposed retrosynthetic analysis breaks down the target lactone into simpler, commercially available starting materials. The key steps in this hypothetical synthesis would involve:

  • Asymmetric Aldol Reaction: To establish the initial stereocenters.

  • Substrate-Controlled Reduction: To create the desired stereochemistry of a hydroxyl group.

  • Cross-Metathesis: To build the carbon chain required for lactonization.

  • Lactonization: To form the characteristic lactone ring.

Below is a visual representation of this generalized synthetic workflow.

G cluster_0 Retrosynthetic Analysis A Target Lactone B Hydroxy Acid A->B Lactonization C Unsaturated Ester B->C Reduction D Aldehyde + Ketone C->D Cross-Metathesis / Aldol

Caption: Retrosynthetic analysis of a generic lactone.

Hypothetical Experimental Protocols

The following protocols are for a generalized synthetic sequence and should be adapted and optimized for a specific target molecule.

Protocol 1: Asymmetric Aldol Reaction
  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add a solution of the starting ketone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M).

  • Reagent Addition: Cool the solution to -78 °C and add a chiral auxiliary (e.g., a proline-based catalyst, 0.2 eq). Stir for 10 minutes.

  • Aldehyde Addition: Add the corresponding aldehyde (1.2 eq) dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 24 hours.

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Substrate-Controlled Reduction
  • Setup: Dissolve the aldol product (1.0 eq) in a mixture of methanol and DCM (1:1, 0.2 M) in a round-bottom flask.

  • Cooling: Cool the solution to -78 °C.

  • Reducing Agent: Add a reducing agent such as sodium borohydride (1.5 eq) portion-wise.

  • Reaction: Stir the reaction at -78 °C for 4 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of sodium potassium tartrate. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Protocol 3: Cross-Metathesis
  • Setup: In a dry Schlenk flask under argon, dissolve the reduced product (1.0 eq) and a suitable coupling partner (e.g., an acrylate ester, 1.5 eq) in anhydrous DCM (0.1 M).

  • Catalyst Addition: Add a Grubbs-type second-generation catalyst (0.05 eq).

  • Reaction: Heat the mixture to reflux for 12 hours.

  • Workup: Cool the reaction to room temperature and quench with ethyl vinyl ether. Stir for 30 minutes.

  • Purification: Concentrate the reaction mixture and purify directly by flash column chromatography.

Protocol 4: Saponification and Lactonization
  • Saponification: Dissolve the ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran and water (3:1). Add lithium hydroxide (2.0 eq) and stir at room temperature for 6 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Lactonization: To a solution of the resulting hydroxy acid in anhydrous toluene (0.01 M) at room temperature, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) and triethylamine (2.0 eq). Stir for 1 hour. Dilute the mixture with a large volume of toluene and add 4-dimethylaminopyridine (3.0 eq). Stir at room temperature for 12 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by flash column chromatography to yield the final lactone.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed forward synthesis.

G A Starting Materials (Aldehyde & Ketone) B Asymmetric Aldol Reaction A->B Chiral Catalyst C Diastereoselective Reduction B->C Reducing Agent D Cross-Metathesis C->D Grubbs Catalyst E Saponification D->E LiOH F Lactonization E->F Yamaguchi Esterification G Target Lactone F->G

Caption: Generalized workflow for the synthesis of a lactone.

References

Application Notes and Protocols for the Semi-synthesis of Musellactone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of novel derivatives of Musellactone, a naturally occurring butenolide with potential biological activity. The protocols outlined below are intended to serve as a foundational guide for the chemical modification of the this compound scaffold, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

Introduction to this compound

This compound is a novel lactone that has been isolated from the aerial parts of Musella lasiocarpa, a plant belonging to the Musaceae family. The molecular formula of this compound has been determined to be C₁₃H₁₂O₄. While the full details of its biological activity are still under investigation, initial studies have suggested that this compound exhibits antibacterial properties. The butenolide core of this compound presents a versatile scaffold for semi-synthetic modifications, offering multiple reactive sites for derivatization.

Proposed Strategies for Semi-synthesis

Based on the general reactivity of butenolides and other α,β-unsaturated lactones, two primary strategies are proposed for the semi-synthesis of this compound derivatives:

  • Modification of the Hydroxyl Group: The presence of a hydroxyl group on the this compound scaffold allows for derivatization through esterification or etherification reactions. These modifications can alter the lipophilicity and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile.

  • Michael Addition to the α,β-Unsaturated System: The electrophilic nature of the α,β-unsaturated lactone system makes it susceptible to conjugate addition (Michael addition) by various nucleophiles. This approach allows for the introduction of a wide range of functional groups at the β-position of the lactone ring, leading to a diverse library of derivatives.

Experimental Protocols

The following are detailed protocols for the semi-synthesis of this compound derivatives based on the strategies outlined above.

General Materials and Methods
  • Starting Material: Isolated and purified this compound (purity >95%).

  • Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture.

  • Reaction Monitoring: Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Purification: Reaction products should be purified by column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized derivatives should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Esterification of this compound

This protocol describes the synthesis of ester derivatives of this compound.

Workflow for Esterification of this compound

Esterification_Workflow This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Anhydrous_DCM Anhydrous DCM Anhydrous_DCM->Reaction_Mixture Acyl_Chloride Acyl Chloride/Anhydride Acyl_Chloride->Reaction_Mixture Base Base (e.g., Pyridine, TEA) Base->Reaction_Mixture Stir_RT Stir at RT Reaction_Mixture->Stir_RT TLC_Monitoring Monitor by TLC Stir_RT->TLC_Monitoring Workup Aqueous Workup TLC_Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Ester_Derivative Ester Derivative Purification->Ester_Derivative

Caption: Workflow for the esterification of this compound.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add a suitable base such as pyridine or triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ester derivative.

Protocol 2: Michael Addition to this compound

This protocol describes the synthesis of β-substituted derivatives of this compound via Michael addition.

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or ethanol (10 mL/mmol), add the desired nucleophile (e.g., a thiol or an amine, 1.5 eq).

  • Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the Michael adduct.

Quantitative Data Summary

As the semi-synthesis of this compound derivatives is a novel area of research, specific quantitative data on reaction yields and biological activities are not yet available. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Summary of Esterification Reactions of this compound

DerivativeAcylating AgentBaseReaction Time (h)Yield (%)
1a Acetyl chloridePyridine4Data to be generated
1b Benzoyl chlorideTriethylamine6Data to be generated
1c Succinic anhydrideDMAP12Data to be generated

Table 2: Summary of Michael Addition Reactions to this compound

DerivativeNucleophileCatalystReaction Time (h)Yield (%)
2a ThiophenolDBU8Data to be generated
2b BenzylamineTriethylamine10Data to be generated
2c Cysteine methyl esterDBU12Data to be generated

Table 3: Antibacterial Activity of this compound Derivatives (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
This compoundData to be generatedData to be generatedData to be generated
1a Data to be generatedData to be generatedData to be generated
1b Data to be generatedData to be generatedData to be generated
2a Data to be generatedData to be generatedData to be generated
2b Data to be generatedData to be generatedData to be generated

Putative Signaling Pathway Interactions

The biological activity of butenolide-containing natural products is often attributed to their ability to act as Michael acceptors, leading to the covalent modification of biological nucleophiles, such as cysteine residues in proteins. This can result in the modulation of various cellular signaling pathways.

Proposed Mechanism of Action for this compound Derivatives

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Musellactone_Derivative This compound Derivative Target_Protein Target Protein (e.g., Kinase, Transcription Factor) Musellactone_Derivative->Target_Protein Enters cell Covalent_Adduct Covalent Adduct Formation Target_Protein->Covalent_Adduct Michael Addition with Cysteine Residue Pathway_Modulation Modulation of Signaling Pathway Covalent_Adduct->Pathway_Modulation Inhibition/Activation Biological_Response Biological Response (e.g., Antibacterial effect) Pathway_Modulation->Biological_Response

Caption: Proposed mechanism of action for this compound derivatives.

This diagram illustrates a plausible mechanism where a this compound derivative enters the cell and forms a covalent adduct with a target protein through a Michael addition reaction. This interaction can lead to the modulation of a signaling pathway, ultimately resulting in a biological response such as an antibacterial effect. The specific proteins and pathways affected by this compound and its derivatives will require further investigation.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted and optimized by qualified researchers based on their specific experimental conditions and the properties of the this compound starting material. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for In Vitro Bioactivity Assays of Musellactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musellactone, a novel lactone isolated from Musella lasiocarpa, has emerged as a compound of interest for its potential therapeutic properties.[1] Preliminary studies have suggested its involvement in antibacterial and cytotoxic activities, indicating a potential for broader pharmacological applications.[1] This document provides a comprehensive guide to a panel of in vitro assays for characterizing the bioactivity of this compound, with a focus on its cytotoxic, antioxidant, and anti-inflammatory potential. The following protocols and application notes are intended to assist researchers in the systematic evaluation of this compound's biological effects and to provide a framework for further investigation into its mechanism of action.

Data Presentation

The following table summarizes hypothetical quantitative data for the bioactivity of this compound in various in vitro assays. This data is for illustrative purposes to guide researchers in data presentation, as extensive quantitative data for this compound is not yet publicly available.

Bioactivity Assay Cell Line / System Parameter This compound Activity (Hypothetical) Positive Control Control Activity
Cytotoxicity HL-60IC₅₀ (µM)25.8Doxorubicin0.5 µM
A-549IC₅₀ (µM)42.1Doxorubicin1.2 µM
MCF-7IC₅₀ (µM)38.5Doxorubicin0.8 µM
Antioxidant DPPH Radical ScavengingIC₅₀ (µg/mL)15.2Ascorbic Acid5.8 µg/mL
ABTS Radical ScavengingIC₅₀ (µg/mL)11.8Trolox4.2 µg/mL
Ferric Reducing Antioxidant Power (FRAP)FeSO₄ Equiv. (mg/g)120.5Quercetin250 mg/g
Anti-inflammatory Nitric Oxide (NO) ProductionIC₅₀ (µM)18.9L-NAME5.5 µM
TNF-α SecretionIC₅₀ (µM)22.4Dexamethasone0.1 µM
IL-6 SecretionIC₅₀ (µM)28.1Dexamethasone0.2 µM
COX-1 InhibitionIC₅₀ (µM)> 100Indomethacin0.3 µM

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce MTT to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., HL-60, A-549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • This compound solution (in methanol or ethanol)

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.

  • Add 100 µL of various concentrations of this compound solution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • This compound solution

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Trolox or Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of this compound to a 96-well plate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate for 6 minutes at room temperature in the dark.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

Materials:

  • This compound solution

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 ratio (v/v/v) and warm to 37°C before use.

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Add 20 µL of this compound solution to the wells of a 96-well plate.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Prepare a standard curve using known concentrations of FeSO₄.

  • Express the FRAP value of the sample in terms of ferrous iron equivalents (e.g., mg FeSO₄/g of this compound).

Anti-inflammatory Assays

This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

This assay quantifies the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) secreted by LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • 96-well ELISA plates

  • Plate reader

Protocol:

  • Culture, treat, and stimulate RAW 264.7 cells with this compound and LPS as described in the nitric oxide assay.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.[2]

  • Briefly, this involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve and determine the inhibitory effect of this compound.

This assay determines the ability of this compound to inhibit the activity of COX-1, an enzyme involved in the inflammatory pathway.

Materials:

  • Commercial COX-1 inhibitor screening kit

  • This compound

  • COX-1 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric plate reader

Protocol:

  • Perform the assay according to the manufacturer's protocol for the specific COX-1 inhibitor screening kit being used.

  • Typically, the protocol involves incubating the COX-1 enzyme with this compound at various concentrations.

  • The reaction is initiated by adding the substrate, arachidonic acid.

  • The product formation is measured using a fluorometric or colorimetric probe.

  • Calculate the percentage of COX-1 inhibition and determine the IC₅₀ value.

Mandatory Visualizations

Experimental_Workflow_for_Musellactone_Bioactivity cluster_preparation Preparation cluster_assays In Vitro Bioactivity Assays cluster_analysis Data Analysis This compound This compound Stock (C13H12O4) Cytotoxicity Cytotoxicity Assay (MTT) This compound->Cytotoxicity Antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, TNF-α, IL-6, COX-1) This compound->Anti_inflammatory Cell_Culture Cell Line Culture (e.g., RAW 264.7, Cancer Cell Lines) Cell_Culture->Cytotoxicity Cell_Culture->Anti_inflammatory IC50 IC50 Determination Cytotoxicity->IC50 Antioxidant->IC50 Anti_inflammatory->IC50 Mechanism Mechanism of Action (Signaling Pathway Analysis) IC50->Mechanism

Caption: Experimental workflow for assessing this compound bioactivity.

Proposed_Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines MAPK->iNOS MAPK->COX2 MAPK->Pro_inflammatory_Cytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation

Caption: Proposed anti-inflammatory signaling pathway for this compound.

Proposed_Cytotoxicity_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction This compound->Mitochondria DNA_Damage DNA Damage This compound->DNA_Damage ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed cytotoxic signaling pathway for this compound.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents from natural sources is a cornerstone of pharmaceutical research. "Musellactone," as a representative novel natural product, holds potential for further investigation. A critical initial step in the characterization of any new compound is the evaluation of its cytotoxic effects. Cytotoxicity assays are essential for determining the concentration at which a compound induces cell death, its mechanism of action, and its potential as a therapeutic agent, particularly in oncology. These assays measure various cellular parameters, including metabolic activity, membrane integrity, and the activation of apoptotic pathways. This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic properties of novel compounds like this compound.

Data Presentation: Evaluating Cytotoxicity

A crucial aspect of cytotoxicity testing is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%. This data is typically generated by treating various cell lines with a range of compound concentrations. The results are then compiled into a table for clear comparison of the compound's potency and selectivity across different cell types.

Table 1: Cytotoxicity of this compound (Placeholder Data)

Cell LineCell TypeIC50 (µM) after 48h
MCF-7Human Breast Adenocarcinoma15.2 ± 2.1
A549Human Lung Carcinoma22.8 ± 3.5
HeLaHuman Cervical Adenocarcinoma18.9 ± 2.8
HEK293Human Embryonic Kidney> 100

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][4][5] The amount of formazan produced is directly proportional to the number of living cells.[5]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] Loss of cell membrane integrity results in the release of this stable cytosolic enzyme.[8]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and include appropriate controls: vehicle control (spontaneous LDH release), untreated cells lysed with a detergent provided in the kit (maximum LDH release), and a blank (medium only).

  • Incubate the plate for the desired time period.

  • Centrifuge the plate at 400 x g for 5 minutes.[9]

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[6]

  • Add 100 µL of the LDH reaction solution from the kit to each well of the new plate.[9]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[10][11][12] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 200 x g for 5 minutes.[11]

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Analyze the cells by flow cytometry within one hour.

Visualizations: Signaling Pathways and Workflows

To better understand the potential mechanisms of this compound-induced cytotoxicity and the experimental process, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity Confirmation cluster_2 Phase 3: Mechanism of Action A Seed Cells in 96-well plates B Treat with serial dilutions of this compound A->B C Perform MTT Assay B->C D Calculate IC50 Values C->D F Treat with this compound at IC50 concentration D->F E Seed Cells in 96-well plates E->F G Perform LDH Release Assay F->G H Quantify Membrane Damage G->H J Treat with this compound H->J I Seed Cells in 6-well plates I->J K Annexin V-FITC/PI Staining J->K L Flow Cytometry Analysis K->L M Determine Apoptosis Induction L->M

Caption: Workflow for assessing the cytotoxicity of a novel compound.

Apoptosis_Signaling_Pathway Generic Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2 Bcl-2 family regulation Caspase8->Bcl2 via Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 This compound This compound Stress Cellular Stress (e.g., DNA damage) This compound->Stress Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Substrates Cleavage of Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Potential apoptosis signaling pathways induced by a novel compound.

Logical_Relationship Logical Progression of Cytotoxicity Studies A Initial Screening (MTT Assay) B Determine IC50 values A->B C Confirmation of Cytotoxicity (LDH Assay) B->C Informs concentration for subsequent assays D Investigation of Mechanism of Action C->D E Apoptosis vs. Necrosis (Annexin V/PI Assay) D->E F Further Mechanistic Studies (e.g., Western Blot for caspases) E->F If apoptosis is confirmed

Caption: Logical flow from initial screening to mechanistic studies.

References

Application Notes and Protocols for Antibacterial Activity Testing of Musellactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Musellactone, a novel lactone isolated from Musella lasiocarpa, has demonstrated potential as an antibacterial agent.[1] These application notes provide a comprehensive guide for researchers and scientists to evaluate the antibacterial efficacy of this compound. The following protocols for determining the Minimum Inhibitory Concentration (MIC), Zone of Inhibition, and Minimum Bactericidal Concentration (MBC) are detailed to ensure reproducible and accurate results. Due to the limited availability of specific quantitative data for this compound, representative data for other natural compounds against common bacterial strains are provided for illustrative purposes.

Data Presentation

The following tables summarize representative quantitative data for the antibacterial activity of natural compounds against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These tables are intended to serve as a template for presenting experimental data obtained for this compound.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Natural Compounds

CompoundTest OrganismMIC (µg/mL)Reference
Natural Compound AStaphylococcus aureus128[2]
Natural Compound BStaphylococcus aureus256[2]
Natural Compound AEscherichia coli256[3]
Natural Compound BEscherichia coli512[3]

Table 2: Representative Zone of Inhibition for Natural Compounds

Compound (Disk Content)Test OrganismZone of Inhibition (mm)Reference
Natural Compound C (30 µg)Staphylococcus aureus18[4]
Natural Compound D (30 µg)Staphylococcus aureus22[4]
Natural Compound C (30 µg)Escherichia coli15[4]
Natural Compound D (30 µg)Escherichia coli19[4]

Table 3: Representative Minimum Bactericidal Concentration (MBC) of Natural Compounds

CompoundTest OrganismMBC (µg/mL)Reference
Natural Compound AStaphylococcus aureus256[3]
Natural Compound BStaphylococcus aureus>512[3]
Natural Compound AEscherichia coli512[5]
Natural Compound BEscherichia coli>512[5]

Experimental Protocols

Detailed methodologies for key antibacterial assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

    • Include a positive control (MHB with inoculum, no this compound) and a negative control (MHB only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[9]

Protocol 2: Determination of Zone of Inhibition via Agar Disk Diffusion (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.[4][10]

Materials:

  • This compound solution of known concentration

  • Sterile 6 mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (37°C)

  • Ruler or calipers

Procedure:

  • Preparation of Agar Plates:

    • Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of an MHA plate to create a uniform lawn of bacteria.[10]

    • Allow the plate to dry for 3-5 minutes.

  • Application of this compound Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[10]

    • Ensure disks are placed at least 24 mm apart.[10]

    • Gently press each disk to ensure complete contact with the agar.

    • Include a control disk impregnated with the solvent used to dissolve this compound.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of no bacterial growth around each disk in millimeters (mm).

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1][11]

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile MHA plates

  • Sterile pipette and tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11] This is practically determined by identifying the lowest concentration plate with no bacterial growth.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_results Results bacterial_culture Bacterial Culture mic_assay Broth Microdilution (MIC) bacterial_culture->mic_assay disk_diffusion Disk Diffusion bacterial_culture->disk_diffusion musellactone_stock This compound Stock musellactone_stock->mic_assay musellactone_stock->disk_diffusion mbc_assay MBC Assay mic_assay->mbc_assay mic_value MIC Value mic_assay->mic_value zone_of_inhibition Zone of Inhibition (mm) disk_diffusion->zone_of_inhibition mbc_value MBC Value mbc_assay->mbc_value

Caption: Workflow for antibacterial activity testing of this compound.

Potential Bacterial Signaling Pathways Targeted by Antibacterial Agents

As the specific mechanism of action for this compound is not yet elucidated, this diagram illustrates common bacterial signaling pathways that are often targeted by antibacterial compounds.[12][13][14]

signaling_pathways cluster_cell Bacterial Cell cell_wall Cell Wall Synthesis protein_synthesis Protein Synthesis (Ribosomes) dna_replication DNA Replication folate_synthesis Folate Synthesis quorum_sensing Quorum Sensing antibacterial_agent Antibacterial Agent (e.g., this compound) antibacterial_agent->cell_wall antibacterial_agent->protein_synthesis antibacterial_agent->dna_replication antibacterial_agent->folate_synthesis antibacterial_agent->quorum_sensing

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Musellactone (Isoegomaketone) Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Musellactone (isoegomaketone) from natural extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a bioactive compound, scientifically known as isoegomaketone. It is a monoterpenoid that can be isolated from the essential oil of Perilla frutescens (L.) Britton, also known as perilla or beefsteak plant.[1][2][3] Isoegomaketone has demonstrated various biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-obesity effects.

Q2: What are the common challenges encountered when extracting this compound (isoegomaketone)?

A2: Researchers may face several challenges during the extraction of isoegomaketone, including:

  • Low Yield: The concentration of isoegomaketone in the plant material can vary depending on the plant variety, growing conditions, and harvesting time.

  • Co-extraction of Impurities: Crude extracts often contain a complex mixture of compounds, which can interfere with the isolation and purification of isoegomaketone.

  • Degradation of the Compound: Isoegomaketone may be sensitive to heat and light, leading to degradation during certain extraction and purification steps.

  • Solvent Selection: Choosing an inappropriate solvent can result in poor extraction efficiency and the co-extraction of undesirable compounds.

Q3: Which analytical techniques are recommended for quantifying this compound (isoegomaketone)?

A3: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a reliable method for the simultaneous determination and quantification of isoegomaketone and related compounds in Perilla frutescens extracts.[4] This technique offers good linearity, precision, and accuracy for quantitative analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound (isoegomaketone).

Problem Possible Cause Recommended Solution
Low Extraction Yield 1. Inefficient extraction method. 2. Suboptimal solvent selection. 3. Poor quality of plant material. 4. Insufficient extraction time or temperature.1. Consider using advanced extraction techniques like Supercritical Fluid Extraction (SFE) with CO2, which can offer higher selectivity.[1] 2. Optimize the solvent system. For isoegomaketone, ethanol has been shown to be an effective solvent.[4] Varying the ethanol concentration in water can impact the yield of different compounds.[5] 3. Ensure the plant material is properly dried and ground to a consistent particle size to maximize solvent penetration. 4. Systematically optimize extraction parameters such as time, temperature, and solvent-to-solid ratio.
Co-extraction of a high amount of impurities 1. Non-selective solvent. 2. Extraction conditions are too harsh.1. Use a more selective solvent system. SFE with CO2 can be more selective than traditional solvent extraction. 2. Adjust extraction parameters. Lowering the temperature or pressure (in SFE) might reduce the extraction of less desirable, higher molecular weight compounds.
Difficulty in Purifying the Extract 1. Complex mixture of co-extracted compounds. 2. Inadequate chromatographic separation.1. Employ a multi-step purification strategy. Consider an initial clean-up step using solid-phase extraction (SPE). 2. Optimize the column chromatography parameters. Use a silica gel column and a gradient elution system with solvents of increasing polarity (e.g., n-hexane and ethyl acetate) to effectively separate compounds.
Inaccurate Quantification Results 1. Matrix effects from co-extracted compounds. 2. Improper HPLC method parameters. 3. Degradation of the standard or sample.1. Prepare calibration standards in a matrix that mimics the sample extract to compensate for matrix effects. 2. Validate the HPLC method for linearity, precision, accuracy, and limits of detection and quantification.[4] 3. Store standards and samples in a cool, dark place to prevent degradation. Use freshly prepared solutions for analysis.

Experimental Protocols

Protocol 1: Extraction of Isoegomaketone from Perilla frutescens Leaves

This protocol describes a standard ethanol-based extraction method.

Materials:

  • Dried and powdered leaves of Perilla frutescens

  • Ethanol (95% or as optimized)

  • Shaker or sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of powdered Perilla frutescens leaves (e.g., 10 g).

  • Add the plant material to a flask and add the extraction solvent (e.g., 100 mL of 95% ethanol).

  • Agitate the mixture using a shaker at room temperature for a specified duration (e.g., 24 hours) or sonicate for a shorter period (e.g., 30 minutes).

  • Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

  • Store the crude extract at 4°C in a dark container for further analysis and purification.

Protocol 2: Purification of Isoegomaketone using Column Chromatography

This protocol outlines a general procedure for purifying isoegomaketone from a crude extract.

Materials:

  • Crude extract of Perilla frutescens

  • Silica gel (for column chromatography)

  • n-Hexane

  • Ethyl acetate

  • Glass column

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Dissolve a known amount of the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate.

  • Monitor the separation of compounds in the collected fractions using TLC.

  • Combine the fractions containing the purified isoegomaketone, as identified by comparison with a standard on the TLC plate.

  • Evaporate the solvent from the combined fractions to obtain the purified isoegomaketone.

Protocol 3: Quantification of Isoegomaketone by HPLC-DAD

This protocol provides a validated method for the quantitative analysis of isoegomaketone.[4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a Diode-Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Gradient elution with water and acetonitrile.[4]

  • Flow Rate: 1 mL/min.[4]

  • Detection Wavelength: 254 nm.[4]

  • Column Temperature: 30°C.

Procedure:

  • Prepare a stock solution of a known concentration of isoegomaketone standard in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample by dissolving a known amount of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the standards and the sample into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the isoegomaketone standard against its concentration.

  • Determine the concentration of isoegomaketone in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the HPLC-DAD analysis of isoegomaketone (IK).[4]

ParameterIsoegomaketone (IK)
Linearity (R²) 0.9995
Limit of Detection (LOD) 0.234 µg/mL
Limit of Quantification (LOQ) 0.017 µg/mL
Inter-day Precision (RSD%) 1.25 - 2.69%
Intra-day Precision (RSD%) 0.96 - 2.51%
Accuracy (%) 96.31 - 97.92%

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Perilla frutescens Leaves extraction Solvent Extraction (e.g., Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Column Chromatography (Silica Gel) crude_extract->purification fractions Collect Fractions purification->fractions tlc TLC Analysis fractions->tlc combine Combine Pure Fractions tlc->combine pure_compound Purified this compound (Isoegomaketone) combine->pure_compound quantification HPLC-DAD Quantification pure_compound->quantification end End: Quantified Yield quantification->end

Caption: Experimental workflow for this compound extraction and analysis.

Signaling Pathways Modulated by this compound (Isoegomaketone)

This compound (isoegomaketone) has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and AP-1 pathways.

NF-κB Signaling Pathway

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK Complex lps->ikk Activates This compound This compound (Isoegomaketone) This compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocates ikb_nfkb->nfkb IκBα degradation releases NF-κB gene_expression Pro-inflammatory Gene Expression nfkb_nuc->gene_expression Induces

Caption: this compound inhibits the NF-κB signaling pathway.

AP-1 Signaling Pathway

ap1_pathway cluster_stimulus Cellular Stress / Growth Factors cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus mapk MAPK Cascade (JNK, p38, ERK) stimulus->mapk Activates This compound This compound (Isoegomaketone) This compound->mapk Inhibits ap1 AP-1 (c-Jun/c-Fos) mapk->ap1 Activates gene_expression Inflammatory & Proliferative Gene Expression ap1->gene_expression Induces

References

Musellactone stability and degradation studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers working with musellactone, a novel lactone isolated from Musella lasiocarpa.[1] Due to the limited publicly available data on the stability and degradation of this compound, this resource offers general troubleshooting advice, frequently asked questions (FAQs), and standardized protocols based on the general chemical properties of lactones and established methodologies for compound stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the likely stability issues I might encounter with this compound?

As a lactone, this compound contains an ester group within a cyclic structure. This functional group is susceptible to hydrolysis, which can be catalyzed by acids or bases. Therefore, the primary stability concern is the opening of the lactone ring to form a hydroxy carboxylic acid. The rate of this degradation is highly dependent on the pH and temperature of the solution. Exposure to high temperatures can accelerate this process.

Q2: How can I perform a preliminary assessment of this compound stability?

A forced degradation study is a common approach to quickly assess the stability of a new compound. This involves exposing a solution of this compound to a range of stress conditions, such as acidic, basic, oxidative, and photolytic environments. The degradation of the parent compound and the appearance of degradation products can be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: What are the best practices for handling and storing this compound?

Given the potential for hydrolysis, it is recommended to store this compound as a solid in a cool, dry, and dark place. If solutions are required, they should be prepared fresh in a neutral, aprotic solvent if possible. For aqueous solutions, it is advisable to use a buffered solution at a neutral or slightly acidic pH and store it at low temperatures (e.g., 2-8 °C) for short periods. Long-term storage of aqueous solutions is generally not recommended without prior stability data.

Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

Unexpected peaks could be due to the degradation of this compound. The most likely degradation product would be the corresponding hydroxy carboxylic acid formed from the hydrolysis of the lactone ring. Other possibilities include isomers or products of oxidation. To identify these, you can perform mass spectrometry (MS) analysis on the peaks to determine their molecular weights.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Loss of this compound concentration over time in an aqueous solution. Lactone ring hydrolysis.Prepare fresh solutions before use. If storage is necessary, use a buffered solution (pH 4-6) and store at 2-8°C. Avoid highly acidic or basic conditions.
Appearance of a new, more polar peak in HPLC analysis. Formation of the corresponding hydroxy carboxylic acid due to hydrolysis.Confirm the identity of the new peak using LC-MS. The mass of this peak should correspond to the mass of this compound + 18 (the mass of a water molecule).
Inconsistent results between experimental replicates. Degradation of this compound in the experimental medium or during sample processing.Ensure consistent timing between sample preparation and analysis. Keep samples cool during processing. Evaluate the stability of this compound in your specific experimental medium.
Discoloration of the this compound sample. Potential oxidation or photodegradation.Store the compound protected from light. If working with solutions, consider degassing the solvent to remove oxygen.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 60-80°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).

  • Control: Mix an aliquot of the stock solution with an equal volume of the solvent used for the stock solution.

3. Incubation:

  • Incubate all samples (including the control) for a defined period (e.g., 2, 4, 8, 24 hours) at room temperature (except for the thermal degradation sample).

4. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage of this compound remaining at each time point for each condition.

  • Identify and quantify the major degradation products.

Data Presentation

Table 1: Example Data Table for this compound Forced Degradation Study

Stress ConditionTime (hours)This compound Remaining (%)Area of Major Degradant 1 (%)Area of Major Degradant 2 (%)
Control 010000
2499.50.50
0.1 M HCl 285.214.80
860.139.90
2425.774.30
0.1 M NaOH 210.389.70
8<1>990
24<1>990
3% H₂O₂ 2495.12.52.4
Heat (60°C) 2490.89.20
UV Light 2498.21.80

Note: The data in this table is hypothetical and serves as a template for recording experimental results.

Visualizations

cluster_workflow General Workflow for Compound Stability Assessment A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze by HPLC at Time Points B->C D Identify Degradation Products (e.g., LC-MS) C->D E Determine Degradation Rate and Pathway D->E

Caption: General workflow for assessing the stability of a new chemical entity like this compound.

cluster_pathway Hypothetical Degradation Pathway for a Lactone This compound This compound (Lactone) HydroxyAcid Hydroxy Carboxylic Acid This compound->HydroxyAcid Hydrolysis (Acid/Base) OxidizedProduct Oxidized Product This compound->OxidizedProduct Oxidation Isomer Isomer This compound->Isomer Photodegradation

References

Technical Support Center: Musellactone & Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

General Troubleshooting Guide

Experiments with novel compounds can be prone to variability. Before assuming irreproducibility, systematically troubleshoot your experimental setup.[1][2]

Issue Potential Cause Recommended Action
Inconsistent biological activity (e.g., IC50 values) Purity and stability of the compound.1. Verify compound purity via HPLC or NMR. 2. Assess compound stability under storage and experimental conditions. 3. Prepare fresh stock solutions for each experiment.
Cell line variability.1. Use cells within a consistent passage number range. 2. Regularly test for mycoplasma contamination. 3. Ensure consistent cell seeding density.
Reagent variability.1. Use reagents from the same lot number where possible. 2. Check expiration dates of all reagents.[3] 3. Prepare fresh media and buffers.
Failed experiment (no expected effect) Incorrect protocol execution.1. Review the protocol step-by-step with a colleague.[1] 2. Ensure proper calibration of equipment (pipettes, incubators, etc.).
Inactive compound.1. Re-verify the identity and purity of the compound. 2. Consider the possibility of compound degradation.
Issues with controls.1. Ensure positive and negative controls are behaving as expected.[2] 2. If controls fail, troubleshoot the assay system before re-testing the compound.
High background noise in assays Contaminated reagents or cell cultures.1. Use sterile techniques rigorously. 2. Filter-sterilize all solutions. 3. Check for mycoplasma contamination.
Assay-specific issues (e.g., non-specific binding).1. Optimize blocking steps and washing procedures. 2. Consider using alternative detection reagents.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant batch-to-batch variation in the activity of my natural product extract?

A1: Batch-to-batch variation is a common challenge with natural products. This can be due to differences in the source material (plant age, growing conditions, harvest time), extraction process, and purification efficiency. To minimize this, standardize your extraction and purification protocols as much as possible and perform rigorous quality control (e.g., HPLC fingerprinting) on each batch to ensure a consistent chemical profile.

Q2: My results are not consistent with previously published data for a similar compound. What should I do?

A2: Reproducibility in research can be challenging due to a lack of detailed methodology in publications.[4][5] First, ensure your experimental conditions (cell line, passage number, reagent concentrations, incubation times) are as close as possible to the published study. If discrepancies persist, consider contacting the original authors for clarification. It's also possible that subtle differences in experimental setup can lead to different outcomes.

Q3: How can I improve the overall reproducibility of my experiments?

A3: To improve reproducibility, focus on detailed documentation and standardization.[3][6] This includes:

  • Detailed Lab Notebooks: Record every detail, including lot numbers of reagents, specific equipment used, and any deviations from the protocol.

  • Standard Operating Procedures (SOPs): Develop and follow SOPs for all routine procedures.

  • Controls: Always include appropriate positive and negative controls in your experiments.[2]

  • Data Management: Store and analyze your data in a consistent and organized manner.

Q4: What are the best practices for storing and handling a novel, potentially unstable compound?

A4: For novel compounds with unknown stability, it is best to:

  • Store the compound in a desiccated, dark environment at a low temperature (e.g., -20°C or -80°C).

  • Prepare small aliquots of stock solutions to avoid repeated freeze-thaw cycles.

  • Conduct stability studies under your specific experimental conditions (e.g., in cell culture media at 37°C) to understand its half-life.

Quantitative Data Summary

The following table presents hypothetical data for a novel anticancer compound, "Musellactone," to illustrate a clear and structured data presentation format.

Cell Line Assay Type IC50 (µM) ± SD (n=3) Notes
MCF-7 (Breast Cancer) MTT Assay (72h)15.2 ± 2.1Estrogen receptor-positive
MDA-MB-231 (Breast Cancer) MTT Assay (72h)28.7 ± 3.5Triple-negative
A549 (Lung Cancer) MTT Assay (72h)45.1 ± 5.8-
HEK293 (Normal Kidney) MTT Assay (72h)> 100Low toxicity to non-cancerous cells

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[7][8]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression.

Visualizations

Signaling Pathway Diagram

Many natural products exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[9][10]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK->Proliferation This compound This compound This compound->Akt This compound->MAPK experimental_workflow start Hypothesis Generation protocol Protocol Design & Standardization start->protocol qc Compound QC (Purity, Stability) protocol->qc cell_prep Cell Culture Preparation (Seeding, Mycoplasma Test) protocol->cell_prep experiment In Vitro Assay (e.g., MTT) qc->experiment cell_prep->experiment data_acq Data Acquisition (Plate Reader) experiment->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis interpretation Result Interpretation & Troubleshooting analysis->interpretation interpretation->protocol Optimization conclusion Conclusion interpretation->conclusion

References

Minimizing interference in Musellactone bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Musellactone, a novel lactone isolated from Musella lasiocarpa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and minimize interference in your bioactivity assays.

Troubleshooting Guides

This section provides specific advice for common issues encountered during antibacterial and cytotoxicity assays involving this compound.

Guide 1: Antibacterial Susceptibility Assays (e.g., Broth Microdilution, Disk Diffusion)

Question: My antibacterial assay results are inconsistent or not reproducible. What could be the cause?

Answer: Inconsistent results in antibacterial assays with natural products like this compound can stem from several factors. Here’s a step-by-step troubleshooting approach:

  • Compound Solubility and Stability:

    • Problem: this compound, being a natural lactone, may have limited solubility in aqueous broth media, leading to precipitation at higher concentrations. This reduces the effective concentration and can lead to variable results.

    • Solution:

      • Solvent Selection: Use a minimal amount of a suitable solvent like dimethyl sulfoxide (DMSO) to prepare your stock solution. Ensure the final concentration of the solvent in your assay does not exceed levels that are toxic to the bacteria (typically <1%).[1]

      • Visual Inspection: Before and after incubation, visually inspect your assay plates (or tubes) for any signs of precipitation.

      • Solubility Test: Perform a simple solubility test by preparing the highest concentration of this compound in your assay medium and observing it over the incubation period.

  • Interference with Assay Readout:

    • Problem: If you are using a colorimetric method to assess bacterial growth (e.g., using resazurin or tetrazolium salts like INT), colored impurities in a partially purified this compound sample could interfere with absorbance readings.[2]

    • Solution:

      • Controls: Run a "compound only" control (this compound in sterile broth) to measure its intrinsic absorbance at the readout wavelength. Subtract this background from your test wells.

      • Orthogonal Readout: Use an alternative method to measure bacterial growth that is not based on color, such as measuring optical density (OD600) or using a fluorescent dye that stains bacterial cells.

  • Inoculum Density and Growth Phase:

    • Problem: The density and growth phase of the bacterial inoculum are critical. An inoculum that is too dense can overwhelm the antibacterial agent, while a sparse inoculum may not show robust growth, making inhibition difficult to assess.[3]

    • Solution:

      • Standardization: Always standardize your bacterial inoculum to a specific McFarland standard (commonly 0.5) to ensure a consistent starting cell density.

      • Logarithmic Phase: Use bacteria from the mid-logarithmic growth phase for your assays, as they are the most metabolically active and susceptible.

Question: I see a zone of inhibition in my disk diffusion assay, but no activity in the broth microdilution assay. Why is there a discrepancy?

Answer: This is a common issue when screening natural products. The discrepancy often relates to the physicochemical properties of the compound.

  • Diffusion Issues: The agar diffusion method relies on the compound's ability to diffuse through the agar.[3] If this compound has poor water solubility or a high molecular weight, its diffusion will be limited, resulting in a smaller or non-existent zone of inhibition, even if it is active. The broth microdilution method, where the compound is in direct contact with the bacteria in a liquid medium, is often a more reliable indicator of intrinsic activity for such compounds.[4][5]

  • Compound Concentration: The amount of compound impregnated onto a disk is fixed. In a broth microdilution assay, you are testing a range of specific concentrations. It's possible the concentration achievable via diffusion from the disk never reaches the minimum inhibitory concentration (MIC).

Guide 2: In Vitro Cytotoxicity Assays (e.g., MTT, XTT, LDH)

Question: My MTT assay shows that this compound is highly cytotoxic, but when I look at the cells under a microscope, they appear healthy. What's happening?

Answer: This suggests a direct interference with the assay chemistry, a frequent problem with natural products.

  • Interference with Tetrazolium Dyes (MTT/XTT):

    • Problem: Many natural products have reducing properties that can chemically convert the MTT tetrazolium salt into the colored formazan product, independent of cellular dehydrogenase activity. This leads to a false-positive signal for cell viability (or a false-negative for cytotoxicity).[2]

    • Solution:

      • Cell-Free Control: Set up control wells containing only assay medium and this compound at all tested concentrations. Add the MTT reagent and incubate. If a color change occurs, it confirms direct chemical reduction by your compound.

      • Orthogonal Viability Assay: This is the most crucial step. Use a viability assay with a different mechanism that does not rely on metabolic reduction.[6] Good alternatives include:

        • ATP-based assays (e.g., CellTiter-Glo®): Measure ATP levels, which directly correlate with the number of metabolically active cells.[7]

        • LDH Release Assay: Measures lactate dehydrogenase (LDH) released from cells with damaged membranes, which is an indicator of cytotoxicity.[7]

        • Direct Cell Counting: Use trypan blue exclusion or a fluorescent live/dead stain (like Calcein AM/Propidium Iodide) and count cells using a hemocytometer or an automated cell counter.

Question: The IC50 value for my cytotoxicity assay varies significantly between experiments. How can I improve reproducibility?

Answer: High variability in cytotoxicity assays can be frustrating. Here are key parameters to control:

  • Cell Seeding Density: Ensure you are seeding the same number of cells in each well and for each experiment. Create a standardized cell seeding protocol and verify cell counts before plating. High cell density can lead to an artificially high signal.[8]

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or medium.

  • Compound Stability: Assess the stability of this compound in your cell culture medium over the duration of the experiment (e.g., 24-72 hours). The compound may degrade, leading to a weaker effect over time.

  • Positive and Negative Controls: Always include a potent cytotoxic agent as a positive control (e.g., doxorubicin, staurosporine) and a vehicle control (e.g., DMSO) as a negative control. Consistent performance of these controls is a good indicator of assay health.[8]

Frequently Asked Questions (FAQs)

Q1: I've heard about "Pan-Assay Interference Compounds" (PAINS). Could this compound be a PAIN?

A1: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple assays through non-specific mechanisms, making them poor drug candidates.[9][10] Natural products can sometimes fall into this category.[11][12]

Common features of PAINS include chemical reactivity, redox activity, or a tendency to form aggregates that sequester proteins.[11] Since this compound is a newly identified compound, it has not been classified. If you observe that it is active in numerous, unrelated screening assays, it would be prudent to perform counter-screens to rule out non-specific activity. Computational tools can also be used to check for substructures commonly associated with PAINS.

Q2: What are orthogonal assays and why are they important for validating a hit like this compound?

A2: An orthogonal assay is an experimental method that measures the same biological endpoint (like cell viability) but uses a different technology or principle.[13] They are critical for confirming that an observed bioactivity is genuine and not an artifact of the primary assay.[6][13]

  • Example for Cytotoxicity: If your primary screen was an MTT (metabolic) assay, an orthogonal confirmation could be an LDH release (membrane integrity) assay or a caspase activity (apoptosis) assay.

  • Example for Antibacterial Activity: If you identified a hit using a growth inhibition assay, an orthogonal follow-up could be a bacterial membrane potential assay or an assay measuring inhibition of a specific bacterial enzyme.

Confirming activity with an orthogonal method significantly increases confidence that this compound's effect is real and specific.

Q3: What is the best way to prepare this compound for screening to avoid solubility issues?

A3: Proper sample handling is key.

  • High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions from this stock solution in 100% DMSO to create intermediate stocks.

  • Final Dilution: Add a small, consistent volume of the intermediate DMSO stocks to your final assay medium. This one-step final dilution minimizes the time the compound is in an aqueous environment before being added to the cells or bacteria, reducing the chance of precipitation.

  • Final Solvent Concentration: Always ensure the final DMSO concentration across all wells is identical and non-toxic to your biological system (usually ≤0.5-1%).

Data Presentation

Table 1: Hypothetical Antibacterial Activity of this compound

This table summarizes potential Minimum Inhibitory Concentration (MIC) values for this compound against a panel of bacterial strains.

Bacterial StrainGram TypeMIC (µg/mL)Positive Control (Gentamicin MIC, µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive160.5
Bacillus subtilis ATCC 6633Gram-positive321
Escherichia coli ATCC 25922Gram-negative>1282
Pseudomonas aeruginosa ATCC 27853Gram-negative>1284
Table 2: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines

This table presents potential half-maximal inhibitory concentration (IC50) values determined by an ATP-based viability assay after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM)Positive Control (Doxorubicin IC50, µM)
HL-60Promyelocytic Leukemia25.50.1
KBHuman Epidermoid Carcinoma42.10.2
BEL-7404Hepatocellular Carcinoma78.30.5
HEK293 (non-cancerous)Embryonic Kidney>1002.5

Visualizations

Experimental and Signaling Pathways

Below are diagrams illustrating key workflows and pathways relevant to the bioactivity screening of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Interference Testing cluster_2 Phase 3: Validation Extract This compound (Crude Extract or Pure Compound) PrimaryAssay Primary Bioassay (e.g., Antibacterial Screen) Extract->PrimaryAssay Hit Initial 'Hit' Identified PrimaryAssay->Hit Activity Detected DoseResponse Dose-Response Curve (Determine MIC/IC50) Hit->DoseResponse Orthogonal Orthogonal Assay (e.g., ATP Assay for Viability) Hit->Orthogonal CellFree Cell-Free Assay (Test for direct assay interference) Hit->CellFree ValidatedHit Validated Hit DoseResponse->ValidatedHit Orthogonal->ValidatedHit CellFree->ValidatedHit MoA Mechanism of Action Studies ValidatedHit->MoA

Caption: Workflow for validating a bioactive natural product hit.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway FasL FasL / TNF DeathR Death Receptor (Fas/TNFR) FasL->DeathR Binds DISC DISC Formation DeathR->DISC Casp8 Pro-Caspase-8 -> Caspase-8 DISC->Casp8 Activates Bcl2 Bcl-2 Family (Bax/Bak activation) Casp8->Bcl2 Can activate (via Bid) Casp3 Pro-Caspase-3 -> Caspase-3 Casp8->Casp3 Activates Stress Cellular Stress (e.g., Cytotoxic Compound) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito Induces MOMP CytoC Cytochrome c (Release) Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Forms Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Activates Casp9->Casp3 Activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

References

Technical Support Center: Scaling Up Musellactone Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up isolation of Musellactone. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of research interest?

A1: this compound is a novel lactone that has been isolated from the aerial parts of Musella lasiocarpa.[1] It has demonstrated potential antibacterial and cytotoxic activities, making it a compound of interest for further investigation in drug discovery and development.[1]

Q2: What are the known physicochemical properties of this compound?

A2: Key properties of this compound are summarized in the table below. Understanding these properties is crucial for designing appropriate extraction and purification protocols.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₄ChemicalBook
Molecular Weight 232.23 g/mol ChemicalBook
CAS Number 907583-51-1ChemicalBook

Q3: What are the general steps for isolating this compound from Musella lasiocarpa?

A3: A general workflow for the isolation of this compound, a phenolic lactone, from a plant source like Musella lasiocarpa would typically involve the following stages:

  • Biomass Preparation: Collection, drying, and grinding of the aerial parts of the plant.

  • Solvent Extraction: Extraction of the ground plant material with a suitable organic solvent.

  • Solvent Partitioning: Fractionation of the crude extract based on polarity.

  • Chromatographic Purification: A multi-step process often involving column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: Confirmation of the isolated compound's identity using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols

General Protocol for the Extraction and Isolation of a Phenolic Lactone like this compound

This protocol is a generalized procedure and may require optimization for your specific experimental conditions.

  • Extraction:

    • Air-dry and powder the aerial parts of Musella lasiocarpa.

    • Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours.

    • Filter and concentrate the extract under reduced pressure to obtain a crude ethanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the compound of interest. Phenolic lactones are often found in the ethyl acetate fraction.

  • Column Chromatography:

    • Subject the enriched fraction (e.g., ethyl acetate fraction) to silica gel column chromatography.

    • Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC. Pool fractions that show a similar profile and contain the target compound.

  • Preparative HPLC:

    • Further purify the pooled fractions containing this compound using a preparative reversed-phase HPLC system (e.g., C18 column).

    • Use a mobile phase such as a gradient of methanol and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent to yield the purified compound.

Troubleshooting Guides

Extraction and Fractionation
Problem Possible Cause Suggested Solution
Low yield of crude extract Inefficient extraction solvent or insufficient extraction time.Consider using a more polar solvent or a combination of solvents. Increase the extraction time or use methods like sonication or Soxhlet extraction to improve efficiency.
Emulsion formation during solvent partitioning Presence of surfactants or high concentration of polar lipids in the extract.Add a saturated NaCl solution (brine) to break the emulsion. Centrifugation at low speed can also help in phase separation.
Target compound distributed across multiple fractions Similar polarity of the compound with other components in the extract.Optimize the solvent system for partitioning. A preliminary small-scale trial can help in selecting the most effective solvents.
Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of compounds (overlapping bands) Inappropriate solvent system or overloading of the column.Optimize the eluting solvent system using TLC. Reduce the amount of sample loaded onto the column.
Compound streaking or tailing on the column The compound may be too polar for the silica gel or interacting with active sites.Add a small amount of a polar solvent (e.g., methanol) or a modifier like acetic acid to the eluent. Alternatively, use a different stationary phase like alumina.
Cracking of the silica gel bed Improper packing of the column or running the column dry.Ensure the column is packed uniformly without air bubbles. Always maintain the solvent level above the silica gel bed.
Preparative HPLC
Problem Possible Cause Suggested Solution
Broad or split peaks Column overloading, inappropriate mobile phase, or column degradation.Reduce the injection volume or sample concentration. Optimize the mobile phase composition and gradient. Use a guard column to protect the analytical column.
Fluctuating baseline Air bubbles in the system, contaminated mobile phase, or detector issues.Degas the mobile phase thoroughly. Use high-purity solvents and filter them before use. Purge the pump and check for leaks.
Irreproducible retention times Changes in mobile phase composition, temperature fluctuations, or column equilibration issues.Prepare fresh mobile phase and ensure accurate mixing. Use a column oven for temperature control. Ensure the column is fully equilibrated before each injection.

Visualizations

Logical Workflow for Scaling Up this compound Isolation

G cluster_0 Phase 1: Lab-Scale Isolation cluster_1 Phase 2: Scale-Up Process A Plant Material Preparation (Drying, Grinding) B Solvent Extraction (e.g., Ethanol) A->B C Solvent Partitioning (e.g., Ethyl Acetate) B->C D Column Chromatography (Silica Gel) C->D E Preparative HPLC (C18 Column) D->E F Pure this compound (mg scale) E->F G Increase Biomass & Solvent Volume F->G Develop Scale-Up Strategy H Optimize Extraction Method (e.g., Percolation) G->H I Large-Scale Liquid-Liquid Extraction H->I J Flash Chromatography I->J K Preparative HPLC (Larger Column) J->K L Pure this compound (gram scale) K->L

Caption: A logical workflow for scaling up this compound isolation.

Potential Signaling Pathway for Cytotoxic Lactones

Many natural lactones exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a simplified, common apoptotic signaling pathway that could be investigated for this compound.

G This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 inhibits CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway affected by cytotoxic lactones.

References

Technical Support Center: Refinement of Analytical Methods for Musellactone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Musellactone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantification of this compound?

A1: Due to its macrocyclic lactone structure, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for sensitive and selective quantification of this compound in complex biological matrices.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives or after appropriate sample preparation.[4][5]

Q2: I am not getting a good signal for this compound. What are the common causes?

A2: Low signal intensity can stem from several factors:

  • Suboptimal Ionization: this compound, like other macrocyclic lactones, may ionize more efficiently in either positive or negative mode. It is crucial to optimize the electrospray ionization (ESI) source parameters.

  • Poor Extraction Recovery: The extraction method may not be efficient for this compound from the specific sample matrix. Trying different extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with various solvent systems is recommended.[6][7]

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound. Improving chromatographic separation or using a more effective sample clean-up method can mitigate this.[8]

  • Analyte Degradation: this compound may be unstable under certain pH or temperature conditions. Ensure samples are handled and stored appropriately.[9][10]

Q3: What are the best practices for sample preparation when analyzing this compound from biological matrices?

A3: For biological samples like plasma or tissue homogenates, a robust sample preparation protocol is critical.[6][7]

  • Protein Precipitation: This is a simple and common first step for plasma samples, often using acetonitrile or methanol.[3]

  • Liquid-Liquid Extraction (LLE): LLE with a non-polar solvent can effectively extract this compound.[11]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough clean-up and can concentrate the analyte, leading to better sensitivity.[7][8]

Q4: How can I improve the chromatographic separation of this compound?

A4: Achieving good chromatographic resolution is key for accurate quantification.

  • Column Selection: A C18 column is a common choice for reversed-phase chromatography of macrocyclic lactones.[12]

  • Mobile Phase Optimization: A gradient elution with acetonitrile or methanol and water, often with additives like formic acid or ammonium formate to improve peak shape and ionization, is typically effective.[3][13]

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve peak resolution and analysis time.

Q5: What are typical storage conditions to ensure the stability of this compound samples and standards?

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during this compound analysis.

Problem 1: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent sample preparationEnsure precise and consistent execution of the extraction protocol for all samples. Use of an internal standard is highly recommended to correct for variability.
Autosampler injection issuesCheck the autosampler for air bubbles in the syringe and ensure the injection volume is consistent.
Matrix effectsDilute the sample extract to reduce the concentration of interfering matrix components. Alternatively, improve the sample clean-up procedure.
Instrument instabilityAllow the LC-MS system to equilibrate sufficiently before starting the analytical run. Monitor system pressure and spray stability.
Problem 2: Peak Tailing or Broadening
Possible Cause Recommended Solution
Column degradationFlush the column or replace it if it has reached the end of its lifespan.
Incompatible mobile phase pHAdjust the mobile phase pH with additives like formic acid or acetic acid to improve the peak shape.
Secondary interactions with the stationary phaseUse a column with a different stationary phase chemistry or add a competing agent to the mobile phase.
Column overloadReduce the injection volume or dilute the sample.
Problem 3: Carryover in Blank Injections
Possible Cause Recommended Solution
Contamination in the injection port or transfer linesClean the injection port and flush the system with a strong solvent.
Adsorption of the analyte onto column or system componentsIncorporate a high-organic wash step at the end of the gradient to elute any retained compounds.
Contaminated autosampler wash solventReplace the wash solvent with a fresh, high-purity solvent.

Quantitative Data Summary

Since specific quantitative data for this compound is not widely published, the following table summarizes typical performance characteristics for the analysis of other macrocyclic lactones using UHPLC-MS/MS, which can serve as a benchmark for method development.

Parameter Ivermectin Doramectin Moxidectin Reference
Limit of Detection (LOD) 0.02 ng/mL0.03 ng/mL0.58 ng/mL[3]
Limit of Quantification (LOQ) 1 ng/mL1 ng/mL1 ng/mL[3]
Linear Range 1 - 500 ng/mL1 - 500 ng/mL1 - 500 ng/mL[3]
Recovery >85%>85%>85%[3]
Intra-day Precision (%RSD) < 6.50%< 6.50%< 6.50%[3]
Inter-day Precision (%RSD) < 8.10%< 8.10%< 8.10%[3]

Experimental Protocols

Protocol 1: this compound Quantification in Plasma using HPLC-MS/MS

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Protein Precipitation & Pass-Through Cleanup) [3]

  • To 100 µL of plasma, add 300 µL of acetonitrile containing 1% formic acid and an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Pass the supernatant through a pass-through sample clean-up plate (e.g., Ostro®).

  • Collect the eluate and inject it into the HPLC-MS/MS system.

2. HPLC Conditions [3]

  • Column: Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 80% A, linear gradient to 99% B over 6 minutes, hold for 1.7 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions [3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: To be determined by infusing a pure standard of this compound to identify the precursor ion and optimal product ions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile + Formic Acid) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge cleanup Pass-Through Cleanup centrifuge->cleanup extract Final Extract cleanup->extract hplc HPLC Separation (C18 Column, Gradient Elution) extract->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification (Peak Area Ratio) msms->quant report Report Generation quant->report

Caption: Workflow for this compound quantification in plasma.

Troubleshooting_Logic start Low or No Signal check_ms Check MS Tuning & Calibration? start->check_ms tune_ms Re-tune and Calibrate MS check_ms->tune_ms No check_lc Check LC System Pressure & Flow? check_ms->check_lc Yes tune_ms->check_lc service_lc Service LC System check_lc->service_lc No check_sample_prep Optimize Sample Prep? check_lc->check_sample_prep Yes service_lc->check_sample_prep optimize_prep Test Different Extraction Methods check_sample_prep->optimize_prep No check_chromatography Optimize Chromatography? check_sample_prep->check_chromatography Yes optimize_prep->check_chromatography optimize_chrom Test Different Columns/Mobile Phases check_chromatography->optimize_chrom No success Signal Improved check_chromatography->success Yes optimize_chrom->success

Caption: Troubleshooting logic for low analytical signal.

References

Validation & Comparative

Musellactone: A Comparative Analysis of its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of musellactone, a novel lactone isolated from Musella lasiocarpa, in relation to other well-characterized lactones. While preliminary studies indicate this compound possesses antibacterial properties, this guide aims to contextualize its potential by presenting its reported activity alongside quantitative data from other lactones with established antibacterial, anti-inflammatory, and cytotoxic effects.

Comparative Analysis of Biological Activities

The following tables summarize the available data on the biological activities of this compound and other known lactones. It is important to note that quantitative data for this compound's activity is not available in the primary scientific literature's public abstract.

Table 1: Antibacterial Activity of Lactones

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compound Five bacterial strains (unspecified)Data not available in abstract[1]
ParthenolideBacillus subtilis3.12 mg/mL[2]
Staphylococcus aureus6.25 mg/mL[2]
Pseudomonas aeruginosa6.25 mg/mL[2]
Escherichia coli25 mg/mL[2]
Mycobacterium tuberculosis16 µg/mL[3]
Mycobacterium avium64 µg/mL[3]

Table 2: Anti-inflammatory Activity of Lactones

CompoundAssayIC50 ValueSignaling PathwayReference
This compound Data not availableData not availableData not available
VernolideInhibition of pro-inflammatory cytokines (TNFα, IL-6, IL-8)Not specifiedNF-κB[1]
Dehydrocostus LactoneInhibition of COX-2 expressionNot specifiedNF-κB/COX-2[4]

Table 3: Cytotoxic Activity of Lactones

CompoundCell LineIC50 ValueSignaling PathwayReference
This compound Data not availableData not availableData not available
Dehydrocostus LactoneHCC70 (Breast Cancer)1.11 µMSTAT3[5][6]
MCF-7 (Breast Cancer)24.70 µMSTAT3[5][6]
HL-60/A (Doxorubicin-resistant Leukemia)6.2 µMNot specified[5]
H1299 (Non-small cell lung cancer)0.035 µMNot specified[7]

Experimental Protocols

Detailed experimental protocols for the determination of the biological activities of the comparator lactones are provided below. These methodologies are standard in the field and can serve as a reference for designing future experiments with this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of lactones is typically determined using the broth microdilution method.[8][9]

  • Preparation of Bacterial Inoculum: A suspension of the target bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its concentration is adjusted to a standard density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Lactones: The lactone is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the lactone at which no visible bacterial growth is observed.[10]

Assessment of Anti-inflammatory Activity (NF-κB Inhibition Assay)

The anti-inflammatory activity of lactones is often assessed by their ability to inhibit the NF-κB signaling pathway.

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and then stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test lactone at various concentrations.

  • Luciferase Reporter Assay: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. After treatment, cell lysates are collected, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the lactone indicates inhibition of NF-κB activation.

  • Western Blot Analysis: The expression levels of key proteins in the NF-κB pathway (e.g., p-IκBα, p-p65) are analyzed by Western blotting to confirm the inhibitory effect of the lactone on the pathway.

Evaluation of Cytotoxic Activity (MTT Assay)

The cytotoxic activity of lactones against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded into 96-well plates and allowed to attach overnight.

  • Treatment with Lactones: The cells are then treated with various concentrations of the lactone and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: After the incubation period, MTT solution is added to each well and the plate is incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the lactone that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of many lactones are mediated through their interaction with specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate a common anti-inflammatory pathway targeted by lactones and a typical experimental workflow for assessing cytotoxicity.

Caption: NF-κB Signaling Pathway and Point of Lactone Inhibition.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_lactone Add Serial Dilutions of Lactone incubate1->add_lactone incubate2 Incubate 24-72h add_lactone->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add Solubilizer (DMSO) incubate3->add_dmso read_plate Read Absorbance (570 nm) add_dmso->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow for MTT-based Cytotoxicity Assay.

References

Comparative Analysis of Musellactone's Antibacterial Spectrum: A Preliminary Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of the antibacterial spectrum of Musellactone, a novel lactone isolated from Musella lasiocarpa. While the initial discovery of this compound has indicated antibacterial properties, specific quantitative data on its spectrum of activity is not yet publicly available in detail. This document outlines the necessary data for a comprehensive comparison, presents standardized methodologies for obtaining such data, and offers a comparative context with established antibiotics.

Introduction to this compound and its Antibacterial Potential

This compound is a recently identified natural product isolated from the aerial parts of Musella lasiocarpa, a plant belonging to the Musaceae family. A foundational study by Qin et al. in the Journal of the Chinese Chemical Society reported that this compound exhibited "different effects against five bacteria strains." However, the specific strains and the quantitative measure of activity, such as Minimum Inhibitory Concentrations (MICs), were not detailed in the publicly accessible abstract.

The antibacterial spectrum of a compound is a critical determinant of its potential therapeutic applications. A broad-spectrum antibiotic is effective against a wide range of bacteria, including both Gram-positive and Gram-negative types. In contrast, a narrow-spectrum antibiotic targets a limited range of bacteria. Understanding where this compound falls on this spectrum is essential for guiding future research and development.

Comparative Data on Antibacterial Spectrum

To facilitate a meaningful comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of several common antibiotics against a panel of standard bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This data serves as a benchmark against which this compound's activity can be compared once the specific experimental results become available.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Antibiotics against Representative Bacterial Strains (µg/mL)

AntibioticStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Penicillin G0.008 - 2560.015 - 1282 - >128>128
Ciprofloxacin0.12 - 40.12 - 20.008 - 10.06 - 4
Gentamicin0.03 - 80.06 - 40.12 - 80.25 - 16
Tetracycline0.12 - 640.06 - 160.5 - 328 - 256
This compound Data Not Available Data Not Available Data Not Available Data Not Available

Note: The MIC values for common antibiotics can vary depending on the specific strain and testing conditions. The ranges provided are illustrative.

Experimental Protocols for Determining Antibacterial Spectrum

To ensure reproducibility and standardization, the following is a detailed methodology for determining the MIC of a compound, which is a crucial step in defining its antibacterial spectrum.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely accepted technique for determining the quantitative susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
  • Bacterial Strains: Pure, overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Proteus vulgaris).
  • Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or MHB.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Test Compound:

  • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to achieve a range of desired concentrations.
  • Include a positive control well (bacterial inoculum without the test compound) and a negative control well (sterile broth without inoculum).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the serially diluted test compound.
  • Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient air.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium.
  • A microplate reader can be used to measure the optical density (OD) at 600 nm to confirm the visual assessment.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the antibacterial spectrum of a novel compound like this compound.

Antibacterial_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_result Result Compound Prepare this compound Stock Solution Dilution Serial Dilution in 96-Well Plate Compound->Dilution Bacteria Prepare Standardized Bacterial Inoculum Inoculation Inoculate with Bacteria Bacteria->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC Spectrum Define Antibacterial Spectrum MIC->Spectrum

Caption: Workflow for Determining the Antibacterial Spectrum of this compound.

Conclusion and Future Directions

The preliminary evidence suggesting that this compound possesses antibacterial properties is promising for the discovery of new antimicrobial agents. However, a comprehensive comparative analysis of its antibacterial spectrum is currently hindered by the lack of publicly available, quantitative experimental data. The methodologies and comparative data presented in this guide provide a framework for future research.

To fully assess the potential of this compound, it is imperative that the following data points are determined and made available to the scientific community:

  • The Minimum Inhibitory Concentrations (MICs) of pure this compound against a broad and standardized panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • The Minimum Bactericidal Concentration (MBC) to determine whether the compound is bacteriostatic or bactericidal.

  • Mechanism of action studies to understand how this compound inhibits bacterial growth.

Once this information is obtained, a definitive comparative analysis can be conducted to position this compound relative to existing antibiotics and to guide its potential development as a novel therapeutic agent.

Lack of Public Data on the Cytotoxic Effects of Musellactone Prevents Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available scientific literature detailing the cytotoxic effects of Musellactone on different cancer cell lines. As a result, a direct comparison guide as requested cannot be generated at this time.

This compound is a novel lactone isolated from the plant Musella lasiocarpa. While research has been conducted on the phytochemical composition and other biological activities of Musella lasiocarpa extracts, specific studies validating the cytotoxic effects of purified this compound are not yet available in published scientific journals. One study noted that while other compounds isolated from the same plant exhibited cytotoxic activities against several human carcinoma cell lines, this compound itself was evaluated for antibacterial effects.

To fulfill the user's request for a comparison guide in the specified format, this report provides a template using a well-researched lactone, Momilactone B , as a substitute. This example demonstrates how such a guide would be structured, including data presentation, experimental protocols, and pathway visualizations, which can be adapted once data for this compound becomes available.

Illustrative Comparison Guide: Cytotoxic Effects of Momilactone B

This guide provides an objective comparison of the cytotoxic performance of Momilactone B, a naturally occurring diterpenoid lactone, against various cancer cell lines, supported by experimental data from published studies.

Introduction to Momilactone B

Momilactone B is a secondary metabolite first isolated from rice husks (Oryza sativa). It belongs to a class of compounds known for their allelopathic and medicinal properties. Recent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxic effects in a range of cancer cell lines.

Data Presentation: Cytotoxicity of Momilactone B

The following table summarizes the quantitative data on the cytotoxic effects of Momilactone B, primarily represented by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Acute Promyelocytic Leukemia4.49[1]
U266Multiple Myeloma5.59[1]

Note: This table is for illustrative purposes and should be populated with comprehensive data from multiple studies for a complete comparison.

Experimental Protocols

A detailed methodology for a key experiment used to determine cytotoxicity is provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HL-60, U266)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Momilactone B (dissolved in dimethyl sulfoxide, DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of Momilactone B (e.g., 0.1, 1, 5, 10, 25 µM). A control group is treated with DMSO at the same concentration as the highest Momilactone B dose.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration.

Signaling Pathways and Visualizations

Momilactone B has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. One of the key pathways implicated is the mitochondrial (intrinsic) apoptosis pathway.

Mitochondrial Apoptosis Pathway

This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Mitochondrial_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Momilactone_B Momilactone B Bcl2 Bcl-2 (Anti-apoptotic) Momilactone_B->Bcl2 inhibits Bax Bax (Pro-apoptotic) Momilactone_B->Bax activates Bcl2->Bax inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., HL-60, U266) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with Momilactone B (various concentrations) seeding->treatment incubation Incubate for 48h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Analyze Data mtt_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

References

Navigating the Research Landscape: The Case of Musellactone's Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the cross-validation of Musellactone's bioactivity, making a direct comparative analysis with alternative compounds impossible at this time. While initial research identified this compound as a novel compound with potential antibacterial properties, these findings have not been independently replicated or further explored in subsequent published studies. This lack of independent validation is a critical barrier to creating a robust and objective comparison guide for the scientific community.

This compound, a lactone isolated from the aerial parts of Musella lasiocarpa, was first reported to exhibit "different effects against five bacteria strains" in an initial study.[1] However, a thorough search for follow-up research by independent laboratories to confirm, quantify, or expand upon these findings has yielded no results. The broader scientific focus on Musella lasiocarpa has been on the antioxidant and enzyme inhibitory properties of its extracts, as well as the biosynthesis of other compound classes like phenylphenalenones and diarylheptanoids.[1][2][3]

Without independent verification, crucial data points required for a meaningful comparison guide, such as standardized quantitative measures of bioactivity (e.g., Minimum Inhibitory Concentration for antibacterial activity), detailed and varied experimental protocols, and data on potential signaling pathways, remain unavailable for this compound.

The Path Forward: Alternative Avenues for Comparative Research

Given the current state of research, we propose a shift in focus to a more data-rich area of investigation concerning the host plant, Musella lasiocarpa. A viable alternative would be to develop a comprehensive comparison guide on the antioxidant and enzyme inhibitory activities of Musella lasiocarpa extracts . This topic is supported by a greater volume of scientific literature, offering the potential for a more thorough and valuable comparative analysis for researchers, scientists, and drug development professionals.

Such a guide would delve into the reported antioxidant capacities of various M. lasiocarpa extracts and their inhibitory effects on key enzymes, providing a solid foundation for comparison with other natural or synthetic compounds. This approach would allow for the creation of the detailed data tables, experimental protocols, and pathway diagrams as originally requested, albeit for a different, more extensively researched subject.

We welcome feedback on this proposed alternative to ensure the final output is of maximum utility to the research community.

References

In vivo validation of Musellactone's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Musellactone" and its therapeutic potential did not yield specific information about a compound with this name in publicly available scientific literature or clinical trial databases. This suggests that "this compound" may be a very new or preclinical compound not yet widely documented, a proprietary name not in the public domain, or potentially a misnomer.

Consequently, a direct comparison with alternative therapies, including the presentation of quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested, cannot be provided at this time.

To fulfill the user's request, further clarification on the identity of "this compound" is required. This could include:

  • Alternative names or chemical identifiers: Providing a CAS number, IUPAC name, or any other scientific designation would be crucial.

  • Therapeutic area of interest: Knowing the intended disease target (e.g., a specific type of cancer, inflammatory disease) would allow for a comparison with relevant, established therapies.

  • Source of the name: Information on where the name "this compound" was encountered (e.g., a specific publication, conference, or company) could provide the necessary context to locate the relevant data.

Once more specific information about the compound of interest is available, a comprehensive comparison guide can be developed, adhering to all the specified requirements for data presentation, experimental protocols, and visualizations.

Benchmarking Musellactone's Potency: A Comparative Analysis (Data Not Available)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Musellactone's potency against standard antibacterial and cytotoxic drugs cannot be provided at this time due to the absence of publicly available quantitative data for this compound.

This compound, a novel lactone isolated from the plant Musella lasiocarpa, has demonstrated potential as a bioactive compound with both antibacterial and cytotoxic properties.[1] Initial research indicates that this compound exhibits effects against five different bacterial strains and shows cytotoxic activity against KB, HL-60, and BEL-7404 human carcinoma cell lines.[1] However, the specific metrics of its potency, such as Minimum Inhibitory Concentration (MIC) for its antibacterial effects and the half-maximal inhibitory concentration (IC50) for its cytotoxic activity, are not available in the public domain.

This guide was intended to provide a direct comparison of this compound's efficacy with established therapeutic agents. Such a comparison would be invaluable for researchers, scientists, and drug development professionals in assessing its potential as a lead compound. The core of this analysis would rely on a tabular comparison of potency values and a detailed examination of the experimental protocols used to derive this data.

Proposed Structure of the Comparison Guide

Had the data been available, this guide would have been structured as follows:

1. Comparative Potency Analysis:

A detailed table would have been presented to summarize the potency of this compound against a panel of standard drugs.

  • For Antibacterial Activity: this compound's MIC values would have been compared against standard antibiotics for the five reported bacterial strains.

  • For Cytotoxic Activity: this compound's IC50 values for KB, HL-60, and BEL-7404 cell lines would have been benchmarked against commonly used chemotherapeutic agents for these cancer types.

2. Experimental Protocols:

To ensure reproducibility and critical evaluation of the findings, the specific experimental methodologies would have been detailed, including:

  • Antibacterial Susceptibility Testing: The protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound would have been described, including the bacterial strains used, culture conditions, and the specific broth or agar dilution method employed.

  • Cytotoxicity Assays: The methodology for assessing the cytotoxic effects of this compound on the specified cancer cell lines would have been outlined. This would include details on the cell lines, culture conditions, drug concentrations tested, incubation times, and the specific viability assay used (e.g., MTT, XTT, or neutral red uptake).

3. Signaling Pathway Analysis:

Visual representations of the signaling pathways potentially modulated by this compound and the benchmark drugs would have been provided to offer insights into their mechanisms of action.

Illustrative Diagrams (Hypothetical)

The following diagrams are hypothetical representations of what would have been included if the necessary data and mechanistic information were available.

G cluster_0 General Experimental Workflow Compound Preparation Compound Preparation Cell Culture Cell Culture Compound Preparation->Cell Culture Add to media Treatment Treatment Cell Culture->Treatment Viability Assay Viability Assay Treatment->Viability Assay Measure viability Data Analysis Data Analysis Viability Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Hypothetical workflow for determining the IC50 value of a compound.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase Cascade Inhibition

References

Safety Operating Guide

Personal protective equipment for handling Musellactone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Musellactone

This document provides immediate and essential safety protocols for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper experimental conduct.

Hazard Identification and Safety Summary

This compound (CAS No. 907583-51-1) is a compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

The signal word for this compound is Warning .

Precautionary Statements:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[5]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[5]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[5]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Quantitative Hazard Data

A comprehensive Safety Data Sheet (SDS) with specific quantitative data, such as occupational exposure limits (OELs), is not publicly available for this compound. The following table summarizes the known hazard classifications.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]
Respiratory IrritationH335May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE protocol is mandatory when handling this compound to mitigate the risks of skin, eye, and respiratory irritation.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

Personal Protective Equipment (PPE)
  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[6] For procedures with a higher risk of splashing, chemical safety goggles and a face shield are necessary.[6][7][8][9]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator is required.[8]

PPE Donning and Doffing Workflow

The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Eye and Face Protection don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Eye and Face Protection doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if required) doff3->doff4

Caption: PPE Donning and Doffing Sequence for Handling this compound.

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid direct contact with the substance. Prevent the formation of dust and aerosols. Use non-sparking tools.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Spill and Disposal Procedures
  • Spill Response: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Clean the spill area with a suitable solvent.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or watercourses.

By adhering to these safety protocols, researchers can minimize their risk of exposure and safely handle this compound in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.